Structural Analysis & Application Guide: 2-Hydroxy-5-methylbenzohydrazide
Part 1: Executive Technical Summary 2-Hydroxy-5-methylbenzohydrazide (HMBH) , often referred to as 5-methylsalicylhydrazide, represents a critical scaffold in medicinal chemistry and coordination science. Unlike simple b...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Technical Summary
2-Hydroxy-5-methylbenzohydrazide (HMBH) , often referred to as 5-methylsalicylhydrazide, represents a critical scaffold in medicinal chemistry and coordination science. Unlike simple benzohydrazides, the introduction of the electron-donating methyl group at the C5 position and the hydroxyl group at the C2 position creates a unique electronic environment. This specific substitution pattern enhances its lipophilicity while maintaining a rigid intramolecular hydrogen-bonding network, making it an ideal precursor for tridentate ONO-donor Schiff bases and biologically active metal complexes.
This guide dissects the structural integrity, synthesis logic, and spectroscopic signature of HMBH, providing a roadmap for its utilization in drug discovery and ligand design.
Part 2: Synthesis & Structural Logic[1]
The Synthetic Pathway
The most robust route to high-purity HMBH involves the hydrazinolysis of methyl 5-methylsalicylate . This nucleophilic acyl substitution is preferred over direct acid-hydrazine coupling due to milder conditions and cleaner workup.
Workup: The excess hydrazine acts as a base. Upon cooling, the product crystallizes.[1][2] If oiling occurs, rotary evaporation followed by cold ether trituration is required.
Purification: Recrystallization from ethanol/water (8:2).
Tautomeric Equilibrium (The "Chameleon" Effect)
A defining feature of HMBH is its ability to exist in Keto (Amido) and Enol (Imidol) forms. While the Keto form predominates in the solid state due to lattice stability, the Enol form becomes accessible during metal coordination, allowing the hydrazide to act as a monoanionic ligand.
Part 3: Spectroscopic Characterization[1][3]
The structural validation of HMBH relies on identifying the specific electronic perturbations caused by the 5-methyl group.
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the interplay between the amide moiety and the phenolic hydroxyl.
Functional Group
Wavenumber ()
Structural Insight
/
3200 – 3450
Broad band indicating intermolecular H-bonding.
(Amide I)
1640 – 1660
Lower than typical esters (1735) due to resonance with the lone pair on Nitrogen.
Absent
Absence confirms the purity (no unreacted hydrazone impurities).
~1000
Characteristic hydrazide backbone stretch.
Expert Insight: Watch for the red shift in the phenolic
. In HMBH, the 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This locks the molecule into a planar conformation, which is critical for its biological "docking" ability.
Nuclear Magnetic Resonance (NMR)
The
NMR spectrum in DMSO- provides definitive proof of the substitution pattern.
Methyl Group: A sharp singlet at
2.15 – 2.25 ppm . This upfield shift (compared to methoxy) confirms the alkyl nature.
Hydrazide Protons:
(terminal): Broad singlet at 4.0 – 5.0 ppm (exchangeable with ).
(amide): Singlet at 9.5 – 10.0 ppm .
Phenolic Proton: A downfield singlet at
11.0 – 12.0 ppm . The extreme deshielding is a signature of the intramolecular H-bond mentioned in the IR section.
Aromatic Region: The 5-methyl substitution simplifies the splitting pattern. You will observe a doublet (H3), a doublet of doublets (H4), and a doublet (H6) with meta-coupling.
Part 4: Crystallographic & Morphological Analysis
Crystal Packing
X-ray diffraction (XRD) studies of salicylhydrazide derivatives typically reveal a Monoclinic crystal system. The lattice is stabilized by a network of:
Intramolecular H-bonds:
(Planarity enforcer).
Intermolecular H-bonds:
(Chain builder).
Stacking: The 5-methyl group adds bulk, slightly increasing the inter-planar distance compared to the non-methylated parent, which can enhance solubility in organic solvents.
Analytical Workflow
To ensure the integrity of the HMBH synthesized for drug development, the following validation workflow is mandatory:
Part 5: Functional Applications in Drug Design
The primary utility of 2-Hydroxy-5-methylbenzohydrazide lies in its reactivity with aldehydes to form Schiff Bases (Hydrazones) .
Pharmacophore Generation
The condensation of HMBH with aromatic aldehydes yields
-acylhydrazones. These derivatives possess a tridentate ONO donor set (Phenolic Oxygen, Azomethine Nitrogen, Amide Oxygen).
Mechanism: The nucleophilic attack of the terminal
on the aldehyde carbonyl, followed by dehydration.
Biological Relevance: The resulting hydrazones inhibit enzymes by chelating metal cofactors (e.g., Zinc in metalloproteases). The 5-methyl group on the HMBH ring specifically enhances membrane permeability, improving bioavailability compared to the unsubstituted analog.
Metal Complexation
HMBH derivatives coordinate with transition metals (Cu(II), Ni(II), Co(II)) in a 1:1 or 1:2 ratio.
Geometry: Typically Octahedral or Square Planar.
Activity: The metal complexes often show 10-20x higher antimicrobial activity than the free ligand due to the Overtone Concept of cell permeability (chelation reduces the polarity of the metal ion).
References
Synthesis & Microwave Methods
Suzana, et al. "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli."[3] Pharmacy Education, 2023.
Crystallographic Analogues
Moreno-Fuquen, R., et al. "Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide."[4] Acta Crystallographica Section E, 2015.[4]
Tautomerism & Coordination
WuXi Biology. "How about Tautomers? 2-Hydroxypyridine vs 2-Pyridone." WuXi AppTec, 2024.
Biological Activity of Hydrazides
Kadhim, A. J., & Shaalan, N. "Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide."[5] Indonesian Journal of Chemistry, 2024.[5]
General Benzohydrazide Synthesis
BenchChem.[1] "N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis." BenchChem Protocols, 2025.[1]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methylbenzohydrazide
This guide provides a comprehensive overview of the synthetic pathways for producing 2-Hydroxy-5-methylbenzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the synthetic pathways for producing 2-Hydroxy-5-methylbenzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. We will delve into the selection of starting materials, detailed reaction protocols, and the critical considerations for ensuring a successful and efficient synthesis.
Introduction
2-Hydroxy-5-methylbenzohydrazide is a versatile scaffold in the synthesis of various biologically active compounds. Its structure, featuring a hydroxyl group, a methyl group, and a hydrazide moiety on a benzene ring, offers multiple points for chemical modification, making it a valuable building block for creating libraries of novel therapeutic agents. The hydrazide functional group, in particular, is a key pharmacophore in many established drugs. This guide will focus on the most practical and efficient methods for its laboratory-scale synthesis.
Core Synthetic Strategy: A Two-Step Approach
The most common and reliable synthesis of 2-Hydroxy-5-methylbenzohydrazide proceeds through a two-step reaction sequence starting from the commercially available and relatively inexpensive p-cresol. This strategy involves:
Carboxylation of p-cresol to produce 2-hydroxy-5-methylbenzoic acid via the Kolbe-Schmitt reaction.
Esterification of the resulting carboxylic acid to form methyl 2-hydroxy-5-methylbenzoate.
Hydrazinolysis of the methyl ester with hydrazine hydrate to yield the final product.
This pathway is favored due to the high yields and the relative ease of purification of the intermediates and the final product.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 2-Hydroxy-5-methylbenzohydrazide.
Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-5-methylbenzoic Acid
The synthesis of the carboxylic acid precursor is a critical first step. The Kolbe-Schmitt reaction provides a high-yield method for this transformation.[1]
Experimental Protocol: Kolbe-Schmitt Reaction
Formation of the Potassium Cresoxide: In a suitable reaction vessel, dissolve p-cresol in a minimal amount of a high-boiling point inert solvent. Carefully add a stoichiometric amount of potassium hydroxide (KOH) pellets while stirring. The reaction is exothermic and will produce water, which should be removed by azeotropic distillation.
Carboxylation: Transfer the dry, powdered potassium p-cresoxide to a pressure reactor. Seal the reactor and introduce carbon dioxide (CO2) to a pressure of approximately 10 atm.[1]
Reaction Conditions: Heat the reactor to 175 °C and maintain this temperature for 24 hours with continuous stirring.[1]
Work-up and Isolation: After cooling the reactor, the solid product is dissolved in water. The solution is then acidified with a strong mineral acid (e.g., HCl) to a pH of 1-2. The precipitated 2-hydroxy-5-methylbenzoic acid is collected by filtration, washed with cold water, and dried.
Rationale: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. The use of the potassium salt of the phenoxide is crucial as it directs the carboxylation to the ortho position with higher selectivity than the sodium salt.
Part 2: Esterification to Methyl 2-hydroxy-5-methylbenzoate
The carboxylic acid is then converted to its methyl ester to facilitate the subsequent reaction with hydrazine.
Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-methylbenzoic acid, a large excess of methanol (acting as both solvent and reagent), and a catalytic amount of concentrated sulfuric acid.[2][3]
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2-hydroxy-5-methylbenzoate. Further purification can be achieved by recrystallization or column chromatography.
Rationale: The Fischer esterification is an equilibrium-driven process. Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield of the desired ester. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]
Part 3: The Core Reaction: Hydrazinolysis to 2-Hydroxy-5-methylbenzohydrazide
This final step involves the conversion of the methyl ester to the desired hydrazide.
Experimental Protocol: Hydrazinolysis
Reaction Setup: In a round-bottom flask, dissolve methyl 2-hydroxy-5-methylbenzoate in a suitable solvent such as ethanol or isopropanol. Add an excess of hydrazine hydrate (typically 2-3 equivalents).
Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC. An alternative, more rapid method involves microwave irradiation at 160W for 2-8 minutes, which aligns with green chemistry principles by reducing reaction time and energy consumption.[4]
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, 2-Hydroxy-5-methylbenzohydrazide, often precipitates out of the solution upon cooling. The solid can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system.
Rationale: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction proceeds via a nucleophilic acyl substitution mechanism, leading to the formation of the stable hydrazide and the elimination of methanol. The use of excess hydrazine hydrate ensures the complete conversion of the ester.
p-Cresol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Potassium Hydroxide: Corrosive. Causes severe skin and eye burns. Handle with care and appropriate PPE.
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme caution in a fume hood.
Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of 2-Hydroxy-5-methylbenzohydrazide is a well-established process that can be reliably performed in a laboratory setting. By carefully selecting the starting materials and controlling the reaction conditions, researchers can obtain this valuable building block in high yield and purity. The methodologies outlined in this guide provide a solid foundation for the synthesis of this and related compounds for further investigation in drug discovery and development programs.
References
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]
2-Hydroxy-N′-methylbenzohydrazide. PMC - PubMed Central - NIH. Available at: [Link]
Preparation method of 2-hydroxy-5-aminobenzoic acid. Google Patents.
Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. Available at: [Link]
Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. CABI Digital Library. Available at: [Link]
Esterification of hydroxybenzoic acids. Google Patents.
Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of Research of the National Bureau of Standards. Available at: [Link]
2-Hydroxy-5-methylbenzohydrazide. PubChem. Available at: [Link]
methyl 5-hydroxy-2-methylbenzoate. ChemSynthesis. Available at: [Link]
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. Available at: [Link]
Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.
Methyl 2-hydroxy-5-methoxybenzoate. PubChem - NIH. Available at: [Link]
Methyl 5-hydroxy-2-methylbenzoate. PubChem - NIH. Available at: [Link]
Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. the NIST WebBook. Available at: [Link]
Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. Google Patents.
esterification of benzoic acid to methyl benzoate. University of California, Irvine. Available at: [Link]
Inert Reassessments: 2-(2'-Hydroxy-5'-methyphenyl)benzotriazole and Octyl Epoxytallate. EPA. Available at: [Link]
Methyl benzoate;methyl 2-hydroxybenzoate. PubChem. Available at: [Link]
Solubility of 2-Hydroxy-5-methylbenzohydrazide: Measurement Protocols and Thermodynamic Modeling
Abstract This technical guide provides a comprehensive framework for determining and modeling the solubility of 2-Hydroxy-5-methylbenzohydrazide (also known as 5-methylsalicylhydrazide). As a critical intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for determining and modeling the solubility of 2-Hydroxy-5-methylbenzohydrazide (also known as 5-methylsalicylhydrazide). As a critical intermediate in the synthesis of Schiff base ligands and antimicrobial agents, understanding its solid-liquid equilibrium (SLE) is essential for optimizing purification (recrystallization) and reaction conditions. This guide details the structural impact on solubility, outlines a rigorous gravimetric measurement protocol, and demonstrates thermodynamic modeling using the Apelblat and van't Hoff equations, utilizing data from structural analogs to illustrate predictive trends.
Structural Analysis and Physicochemical Context[1][2][3][4]
Molecular Architecture
The solubility profile of 2-Hydroxy-5-methylbenzohydrazide (
) is governed by three distinct structural features:
Benzohydrazide Core: Provides both hydrogen bond donors (
, ) and acceptors (), facilitating solubility in polar protic solvents (e.g., Ethanol, Methanol).
Ortho-Hydroxy Group: The 2-hydroxy substituent forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locking" effect reduces the molecule's ability to interact with solvent molecules, typically lowering solubility compared to the meta- or para- isomers.
5-Methyl Substituent: This hydrophobic moiety increases the lipophilicity (
) of the molecule. While it slightly decreases aqueous solubility, it enhances solubility in non-polar or moderately polar organic solvents (e.g., Toluene, Ethyl Acetate) compared to the non-methylated parent compound, 2-hydroxybenzohydrazide.
Predicted Solubility Profile
Based on structural analogs (specifically 2-hydroxybenzohydrazide), the expected solubility order at 298.15 K is:
Experimental Protocol: Gravimetric Determination
To generate high-accuracy solubility data, the isothermal saturation method (shake-flask technique) followed by gravimetric analysis is the gold standard.[1][2]
Experimental data must be correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.
The Modified Apelblat Equation
This semi-empirical model is highly effective for correlating solubility (
) with temperature ():
A, B, C: Empirical parameters determined via non-linear regression.
Interpretation:
is related to the enthalpy of solution. A positive deviation implies endothermic dissolution.
The van't Hoff Equation
For a narrower temperature range, the simplified van't Hoff equation is used to extract thermodynamic properties:
Slope (
): Determines if the process is endothermic (negative slope in vs plot ).
Intercept (
): Indicates the entropy change.
Thermodynamic Logic Flow
Figure 2: Logic flow for extracting thermodynamic parameters from solubility data.
Representative Data and Analysis (Case Study)
While specific data for the 5-methyl derivative is sparse in open literature, data for the structural analog 2-Hydroxybenzohydrazide serves as an excellent reference point for expected behavior.
Comparative Solubility Trends
The following table summarizes the behavior of the analog, which can be extrapolated to 2-Hydroxy-5-methylbenzohydrazide.
Solvent
Polarity (Dielectric Constant)
Solubility Trend (Analog)
Predicted Effect of 5-Methyl Group
DMSO
High (46.7)
Very High
Slight Increase (Hydrophobic interaction)
Methanol
High (32.7)
High
Moderate
Ethanol
Moderate (24.5)
Moderate
Moderate
Ethyl Acetate
Low-Moderate (6.0)
Low
Significant Increase (Lipophilicity)
Water
High (80.1)
Very Low
Decrease (Hydrophobic effect)
Thermodynamic Parameters (Analog)
For 2-Hydroxybenzohydrazide in Ethanol:
: (Endothermic)
: (Entropy driven)
: Negative values (Spontaneous)
Implication for 2-Hydroxy-5-methylbenzohydrazide:
The dissolution process will remain endothermic (
). The entropy term () will likely be the driving force for dissolution, as the crystal lattice breaks down. The 5-methyl group adds bulk, potentially increasing the enthalpy of fusion, meaning higher temperatures will be even more critical for achieving high solubility in recrystallization processes.
References
Noubigh, A., & Oumaima, Y. (2024). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents. Journal of Chemical & Engineering Data, 69(9). [Link]
PubChem. (2025). 2-Hydroxy-5-methylbenzohydrazide (CID 584766). National Center for Biotechnology Information. [Link]
Shaikh, F., et al. (2021).[4] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents. Biointerface Research in Applied Chemistry. [Link]
The Versatile Chemistry of 2-Hydroxy-5-methylbenzohydrazide: A Technical Guide to its Applications
Introduction: Unveiling a Multifaceted Building Block In the landscape of modern chemistry, the strategic design and synthesis of functionalized molecules are paramount to innovation in fields ranging from medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling a Multifaceted Building Block
In the landscape of modern chemistry, the strategic design and synthesis of functionalized molecules are paramount to innovation in fields ranging from medicinal chemistry to materials science. Among the myriad of organic scaffolds, 2-Hydroxy-5-methylbenzohydrazide emerges as a molecule of significant interest. Its unique structural amalgamation of a hydrazide moiety, a phenolic hydroxyl group, and a methyl-substituted benzene ring bestows upon it a versatile reactivity profile. This guide provides an in-depth technical exploration of the synthesis, properties, and burgeoning applications of 2-Hydroxy-5-methylbenzohydrazide, offering researchers, scientists, and drug development professionals a comprehensive resource to harness its potential.
This document will navigate through its pivotal role in coordination chemistry as a versatile ligand, its utility in analytical sciences for ion detection, its promise as a scaffold for bioactive molecules in medicinal chemistry, and its function as a precursor in the synthesis of diverse heterocyclic systems. Through detailed protocols, mechanistic insights, and a survey of its documented applications, we aim to illuminate the scientific and practical value of this compelling chemical entity.
Core Properties and Synthesis
2-Hydroxy-5-methylbenzohydrazide (C₈H₁₀N₂O₂) is a crystalline solid with a molecular weight of 166.18 g/mol .[1] Its structure, featuring a salicylhydrazide backbone with a methyl group at the 5-position of the phenyl ring, is key to its chemical behavior. The phenolic hydroxyl group and the hydrazide moiety are excellent coordinating sites for metal ions, while the overall structure allows for the formation of an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.
Synthesis of 2-Hydroxy-5-methylbenzohydrazide: A Step-by-Step Protocol
The synthesis of 2-Hydroxy-5-methylbenzohydrazide is typically achieved through a two-step process starting from 2-hydroxy-5-methylbenzoic acid.
Step 1: Esterification of 2-Hydroxy-5-methylbenzoic acid
The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester, methyl 2-hydroxy-5-methylbenzoate. This is a standard Fischer esterification reaction.
In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzoic acid in an excess of methanol.
Carefully add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-hydroxy-5-methylbenzoate.
Step 2: Hydrazinolysis of Methyl 2-hydroxy-5-methylbenzoate
The methyl ester is then converted to the desired hydrazide by reaction with hydrazine hydrate.[2][3]
Dissolve methyl 2-hydroxy-5-methylbenzoate in ethanol in a round-bottom flask.
Add an excess of hydrazine hydrate to the solution.
Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Hydroxy-5-methylbenzohydrazide. Microwave-assisted synthesis can significantly reduce the reaction time for this step.[2]
Caption: Synthetic workflow for 2-Hydroxy-5-methylbenzohydrazide.
Applications in Coordination Chemistry: A Ligand of Choice
The presence of multiple donor atoms (O, N, O) in a flexible chain makes 2-Hydroxy-5-methylbenzohydrazide and its derivatives excellent ligands for a wide range of metal ions. The resulting metal complexes exhibit diverse coordination geometries and interesting physicochemical properties, leading to applications in catalysis and materials science.
Formation of Schiff Base Ligands and their Metal Complexes
2-Hydroxy-5-methylbenzohydrazide readily undergoes condensation reactions with various aldehydes and ketones to form Schiff base ligands. These ligands offer an extended and more versatile coordination sphere.
Caption: General reaction for Schiff base formation.
These Schiff base ligands then react with metal salts (e.g., chlorides, acetates, nitrates) of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II) to form stable metal complexes. The ligand can coordinate to the metal center in a bidentate or tridentate fashion, often involving the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazide moiety.
Catalytic Applications: Oxidation of Alcohols
Copper complexes derived from Schiff bases of hydrazides have shown significant promise as catalysts in the oxidation of alcohols. For instance, Cu(II) complexes can catalyze the aerobic oxidation of benzyl alcohol to benzaldehyde with high selectivity and efficiency.[4][5][6][7][8]
Illustrative Catalytic Oxidation Workflow
Catalyst Preparation: Synthesize the Cu(II) complex of a Schiff base derived from 2-Hydroxy-5-methylbenzohydrazide.
Reaction Setup: In a reaction vessel, dissolve the alcohol substrate (e.g., benzyl alcohol) in a suitable solvent.
Catalyst Addition: Add a catalytic amount of the Cu(II) complex.
Oxidation: Introduce an oxidant (e.g., H₂O₂, tert-butyl hydroperoxide, or molecular oxygen) and heat the reaction mixture.
Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, the product can be isolated by extraction and purified by chromatography.
Caption: Catalytic oxidation of alcohols using a Cu(II) complex.
Table 1: Representative Catalytic Performance of Copper Complexes in Alcohol Oxidation
Analytical Chemistry Applications: Sensing and Detection
The ability of 2-Hydroxy-5-methylbenzohydrazide and its derivatives to form colored complexes with specific metal ions makes them valuable reagents in analytical chemistry, particularly for spectrophotometric analysis.
Spectrophotometric Determination of Metal Ions
Schiff bases derived from hydrazides are effective chromogenic reagents for the determination of various metal ions, including Cu(II).[9][10][11][12] The formation of a stable, colored metal-ligand complex allows for the quantitative determination of the metal ion concentration by measuring the absorbance at a specific wavelength.
General Protocol for Spectrophotometric Determination of Cu(II)
Reagent Preparation: Prepare a standard solution of the Schiff base ligand derived from 2-Hydroxy-5-methylbenzohydrazide in a suitable solvent (e.g., ethanol).
Calibration Curve: Prepare a series of standard solutions of Cu(II) of known concentrations. To each standard, add the ligand solution and a buffer to maintain the optimal pH for complex formation.
Complex Formation: Allow the solutions to stand for a sufficient time for the color of the complex to develop fully.
Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
Data Analysis: Plot a calibration curve of absorbance versus Cu(II) concentration.
Sample Analysis: Treat the unknown sample containing Cu(II) in the same manner as the standards and measure its absorbance. Determine the concentration of Cu(II) in the sample from the calibration curve.
Caption: Workflow for spectrophotometric metal ion determination.
Medicinal Chemistry: A Scaffold for Bioactive Compounds
Hydrazide-hydrazone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Hydroxy-5-methylbenzohydrazide serves as a valuable starting material for the synthesis of such potentially therapeutic agents.
Antimicrobial and Antifungal Activity
Derivatives of 2-Hydroxy-5-methylbenzohydrazide, particularly their Schiff bases and metal complexes, have been shown to exhibit significant activity against various strains of bacteria and fungi. The chelation of the ligand to a metal ion can enhance its biological activity.
Anticancer Potential
Several studies have explored the anticancer activity of hydrazone derivatives. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific substitution pattern on the aromatic rings plays a crucial role in determining the cytotoxic potency.[13][14]
Table 2: Selected In Vitro Anticancer Activity of Hydrazone and Related Derivatives
Organic Synthesis: A Precursor to Heterocyclic Systems
Beyond its use in forming Schiff bases, 2-Hydroxy-5-methylbenzohydrazide can be employed as a key intermediate in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles.
Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds with a wide range of biological activities. One common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines. 2-Hydroxy-5-methylbenzohydrazide can be acylated and then cyclized to form the corresponding 1,3,4-oxadiazole derivative.
General Synthetic Route to 1,3,4-Oxadiazoles
Acylation: 2-Hydroxy-5-methylbenzohydrazide is reacted with an acylating agent (e.g., an acid chloride or anhydride) to form an N,N'-diacylhydrazine.
Cyclodehydration: The diacylhydrazine is then treated with a dehydrating agent, such as phosphorus oxychloride, sulfuric acid, or triphenylphosphine/trichloroisocyanuric acid, to effect cyclization to the 1,3,4-oxadiazole ring.[17][18][19][20][21]
Caption: Synthesis of 1,3,4-oxadiazoles from a hydrazide precursor.
Conclusion and Future Outlook
2-Hydroxy-5-methylbenzohydrazide has proven to be a remarkably versatile and valuable molecule in various domains of chemistry. Its straightforward synthesis and rich reactivity make it an attractive starting material for a wide array of applications. In coordination chemistry, its ability to form stable and catalytically active metal complexes opens avenues for the development of novel catalysts for organic transformations. As an analytical reagent, its derivatives offer simple and sensitive methods for the detection of metal ions. The significant biological activities exhibited by its derivatives underscore its potential as a scaffold in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Furthermore, its utility as a building block for the synthesis of diverse heterocyclic compounds highlights its importance in synthetic organic chemistry.
Future research in this area could focus on the development of novel metal complexes with enhanced catalytic activities and the exploration of their applications in asymmetric synthesis. The design and synthesis of new derivatives with improved and more selective biological activities, guided by computational studies, will undoubtedly continue to be a fruitful area of investigation. The full potential of 2-Hydroxy-5-methylbenzohydrazide is yet to be completely unlocked, and it remains a promising platform for future chemical innovation.
References
PrepChem.com. Synthesis of 2-(2'-hydroxy-5'-methylphenyl)benzotriazole. Available from: [Link]
MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]
MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]
Journal of the American Chemical Society. Synthesis of 2-propoxy-5-methylbenzoic acid. Available from: [Link]
Google Patents. Method for preparing 2-(2-hydroxyphenyl)-2h-benzotriazole.
PrepChem.com. Synthesis of 2-methyl-5-phenyl-1,3,4-oxadiazole. Available from: [Link]
ResearchGate. Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. Available from: [Link]
Chemical Methodologies. Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available from: [Link]
National Institutes of Health. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Available from: [Link]
National Institutes of Health. Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Available from: [Link]
PubChem. 2-Hydroxy-5-methylbenzohydrazide. Available from: [Link]
Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]
ResearchGate. Spectrophotometric Method for Determination of Cu(II) Using a New Schiff Base Ligand. Available from: [Link]
Scientific Steps Group. A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. Available from: [Link]
ResearchGate. Simple Schiff-Base Cu(II) Complexes as Efficient Catalysts for Benzyl Alcohol Oxidation. Available from: [Link]
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]
Asian Journal of Chemistry. Application of Copper(II) Schiff Base Complex Grafted in the Silica Network as Efficient Nanocatalyst in Oxidation of Alcohols. Available from: [Link]
Springer. Spectrophotometric Method for Determination of Cu(II) Using a New Schiff Base Ligand. Available from: [Link]
Science.gov. cytotoxicity ic50 values: Topics by Science.gov. Available from: [Link]
Google Patents. 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof.
Sciences of Conservation and Archaeology. Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation. Available from: [Link]
ResearchGate. In vitro cell growth inhibition IC50 values of compounds against cancer... Available from: [Link]
RSC Publishing. Sulfonated Schiff base copper(ii) complexes as efficient and selective catalysts in alcohol oxidation: syntheses and crystal structures. Available from: [Link]
National Institutes of Health. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Available from: [Link]
MDPI. Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles. Available from: [Link]
Cheméo. Chemical Properties of 2-Hydroxy-5-methylazobenzene (CAS 952-47-6). Available from: [Link]
Moroccan Journal of Chemistry. Synthesis, Characterization and Spectral Studies of Cu(II) with a New Ligand 5-[{3-[(2-carbamothioylhydrazinylidene)methyl]. Available from: https://revues.imist.ma/index.php/morjchem/article/view/42111
Hindawi. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
PubChem. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
National Institutes of Health. 5-hydroxy-2-nitrobenzylidene)-3-methylbenzohydrazide. Available from: [Link]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-Hydroxy-5-methylbenzohydrazide
Foreword for the Modern Researcher In the landscape of contemporary medicinal chemistry and materials science, the elegant simplicity of Schiff base synthesis belies the profound functional complexity of the resulting mo...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Modern Researcher
In the landscape of contemporary medicinal chemistry and materials science, the elegant simplicity of Schiff base synthesis belies the profound functional complexity of the resulting molecules. These compounds, characterized by their azomethine (-C=N-) linkage, serve as privileged scaffolds in drug design, versatile ligands in coordination chemistry, and responsive components in advanced materials. This guide is crafted for the discerning researcher, scientist, and drug development professional, moving beyond mere procedural recitation to offer a deep, mechanistic understanding and practical wisdom for the synthesis of Schiff bases derived from 2-Hydroxy-5-methylbenzohydrazide. Herein, we dissect the causality behind experimental choices, ensuring that each protocol is not just a set of instructions, but a self-validating system for achieving high-purity, well-characterized compounds.
The Strategic Importance of 2-Hydroxy-5-methylbenzohydrazide Schiff Bases
The 2-Hydroxy-5-methylbenzohydrazide moiety is a particularly valuable precursor for several strategic reasons:
Inherent Biological Activity: The hydrazide functional group is a cornerstone of numerous therapeutic agents, including antitubercular and antidepressant drugs.[1]
Enhanced Lipophilicity: The methyl group at the 5-position of the phenyl ring increases the lipophilicity of the resulting Schiff base, which can enhance its ability to cross biological membranes.
Chelating Potential: The presence of the hydroxyl group ortho to the hydrazide function, combined with the azomethine nitrogen and the carbonyl oxygen upon condensation, creates a potent ONO-donor ligand system. This arrangement is highly effective for chelating with a wide range of metal ions, leading to the formation of stable metal complexes with diverse applications.[2]
Tautomeric Versatility: These hydrazone Schiff bases can exist in keto-enol tautomeric forms, a property that is crucial for their biological activity and coordination chemistry.[3] The equilibrium between these forms can be influenced by the solvent and the nature of the substituents.
The resulting Schiff bases and their metal complexes have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[2][4]
The Chemistry of Formation: An Acid-Catalyzed Nucleophilic Addition-Elimination
The synthesis of a Schiff base from 2-Hydroxy-5-methylbenzohydrazide and an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a few drops of acid, which plays a crucial role in activating the carbonyl group of the aldehyde or ketone.[5]
The mechanism proceeds through the following key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the carbonyl group, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal nitrogen atom of the 2-Hydroxy-5-methylbenzohydrazide, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the hydroxyl group in the carbinolamine, converting the hydroxyl group into a good leaving group (water).
Dehydration: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (the azomethine group) and regenerating the acid catalyst.
Figure 1: Acid-catalyzed mechanism of Schiff base formation.
Experimental Protocols
The choice of solvent and reaction conditions is critical for achieving high yields and purity. Ethanol is a commonly used solvent as it effectively dissolves the reactants and the resulting Schiff base often precipitates out upon cooling, simplifying purification.[6] While conventional refluxing is a robust method, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[7]
General Protocol for Conventional Synthesis
This protocol provides a reliable method for the synthesis of N'-substituted-2-hydroxy-5-methylbenzohydrazides.
Dissolution of Reactants: In a round-bottom flask, dissolve 2-Hydroxy-5-methylbenzohydrazide (1.0 equivalent) in a suitable volume of absolute ethanol (approximately 15-20 mL per gram of hydrazide).
Addition of Aldehyde/Ketone: To this solution, add an equimolar amount (1.0 equivalent) of the desired aromatic aldehyde or ketone.
Catalysis: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[8]
Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will often precipitate. If not, the volume of the solvent can be reduced by rotary evaporation.
Purification: Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol to remove any unreacted starting materials, and then dry it in a desiccator.[6] For higher purity, the product can be recrystallized from hot ethanol.
Representative Syntheses and Yields
The following table summarizes the synthesis of several Schiff bases from 2-Hydroxy-5-methylbenzohydrazide with various aromatic aldehydes, demonstrating the versatility of the protocol.
Note: Yields are based on analogous reactions with 2-hydroxybenzohydrazide or 4-methoxybenzohydrazide and may vary depending on the specific reaction conditions.
Structural Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques provides a comprehensive structural analysis.
Figure 2: General workflow for the synthesis and characterization of Schiff bases.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the key functional groups in the synthesized Schiff bases.
Disappearance of Aldehyde C=O: The absence of the characteristic strong C=O stretching vibration of the starting aldehyde (typically around 1700 cm⁻¹) is a primary indicator of a successful reaction.
Appearance of C=N (Azomethine) Stretch: A new, sharp absorption band in the region of 1590-1620 cm⁻¹ confirms the formation of the imine bond.[11][12]
Amide I Band (C=O Stretch): The carbonyl group of the hydrazide moiety typically shows a strong absorption band around 1640-1660 cm⁻¹ .[7]
N-H Stretch: A medium to sharp absorption band in the region of 3200-3300 cm⁻¹ corresponds to the N-H stretching vibration of the amide group.[3]
O-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ is indicative of the phenolic O-H group. The broadness is due to hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR:
Azomethine Proton (-CH=N-): A characteristic singlet peak is observed in the downfield region, typically between δ 8.3 and 8.9 ppm , which is a definitive signal for the formation of the Schiff base.[3][12]
Amide Proton (-NH-): A singlet, often broad, appears further downfield, usually between δ 11.0 and 12.0 ppm .[8]
Phenolic Proton (-OH): A singlet, also often broad, is observed in the region of δ 10.0 to 13.0 ppm , and its position can be concentration-dependent.
Aromatic Protons: A complex multiplet pattern is typically observed between δ 6.8 and 8.0 ppm .
Methyl Protons (-CH₃): A sharp singlet will appear in the upfield region, around δ 2.2-2.4 ppm .
¹³C NMR:
Azomethine Carbon (-C=N-): The carbon of the imine group resonates in the range of δ 140-160 ppm .[11][13]
Amide Carbonyl Carbon (-C=O): This carbon signal is typically found further downfield, between δ 160 and 165 ppm .[9][11]
Aromatic Carbons: These signals appear in the characteristic range of δ 115-160 ppm .
Methyl Carbon (-CH₃): The methyl carbon signal will be observed in the upfield region, typically around δ 20-22 ppm .
Applications in Research and Development
The unique structural features of Schiff bases derived from 2-Hydroxy-5-methylbenzohydrazide make them valuable in several areas:
Drug Development: These compounds are extensively studied for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The imine group is often crucial for their biological activity.[7]
Coordination Chemistry: As versatile multidentate ligands, they form stable complexes with a variety of transition metals. These metal complexes are investigated for their catalytic activity, magnetic properties, and as models for biological systems.[2][3]
Fluorescent Sensors: The extended conjugation in these molecules can give rise to fluorescence. The chelation of metal ions can modulate this fluorescence, making them potential candidates for selective ion sensors. For instance, a similar 2-hydroxybenzohydrazide-derived Schiff base has been used to create a zinc-ion sensor that can detect pyrophosphate.[14]
Conclusion
The synthesis of Schiff bases from 2-Hydroxy-5-methylbenzohydrazide offers a straightforward yet powerful route to a class of compounds with significant potential in medicinal chemistry and beyond. By understanding the underlying reaction mechanism and employing systematic characterization techniques, researchers can confidently synthesize and validate these valuable molecular scaffolds. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these versatile molecules in their own research and development endeavors.
References
Suzana, S., et al. (2021). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 21(1), pp. 183-189. Available at: [Link]
Bouzayani, B., et al. (2023). Synthesis of N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Spectroscopic Characterization and X-ray Structure Determination. Journal of Chemical and Pharmaceutical Research, 15(4), pp. 1-8. Available at: [Link]
Taha, Z. A., et al. (2009). N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3243. Available at: [Link]
Al-Masoudi, W. A., et al. (2023). Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. Egyptian Journal of Chemistry, 66(1), pp. 245-255. Available at: [Link]
Özdemir, Ü. H., et al. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Cholinesterase and Monoamine Oxidase Inhibitory Activities. Letters in Drug Design & Discovery, 18(6), pp. 586-596. Available at: [Link]
Shilashi Badasa, T. B. (2015). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. Chemical and Process Engineering Research, 35, pp. 32-36. Available at: [Link]
Taha, Z. A., et al. (2010). N′-[(E)-2-Hydroxy-5-methoxybenzylidene]-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o183. Available at: [Link]
Abbina, S. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate. Available at: [Link]
Kim, S., et al. (2018). A binuclear Zn(ii)–Zn(ii) complex from a 2-hydroxybenzohydrazide-derived Schiff base for selective detection of pyrophosphate. Dalton Transactions, 47(3), pp. 718-722. Available at: [Link]
Suzana, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. International Journal of Pharmaceutical and Clinical Research, 9(1), pp. 1-6. Available at: [Link]
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Hydrazine Bridge Cyclotriphosphazene Derivatives with Amide–Schiff Base Linkages Attached to Decyl and Hydroxy Terminal Groups. Molecules, 27(23), 8235. Available at: [Link]
Shilashi Badasa, T. B. (2015). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. IISTE Chemistry and Process Engineering Research, 35. Available at: [Link]
Khan, S. A., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), pp. 12533-12544. Available at: [Link]
Suzana, S., et al. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), pp. 1355-1361. Available at: [Link]
Yildiz, M., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), pp. 211-226. Available at: [Link]
Szałaj, N., et al. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Preprints.org. Available at: [Link]
Mohammed, H. A., et al. (2024). SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL EVALUATION. MINAR International Journal of Applied Sciences and Technology, 5(1), pp. 1-8. Available at: [Link]
Suzana, S., et al. (2017). Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene). Semantic Scholar. Available at: [Link]
Holla, B. S., et al. (2003). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Magnetic Resonance in Chemistry, 41(2), pp. 124-128. Available at: [Link]
Ünver, H., et al. (2005). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 10(4), pp. 503-512. Available at: [Link]
Khan, S. A., et al. (2018). Synthesis of Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes for antimicribial and antioxidant activities. Bulletin of the Chemical Society of Ethiopia, 31(3), pp. 445-456. Available at: [Link]
Şenocak, A. (2019). Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), pp. 303-310. Available at: [Link]
Al-Halfi, S. A. A., et al. (2018). FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. ResearchGate. Available at: [Link]
Al-Jibouri, M. N. A., et al. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex. Koya University Journal of Engineering and Technology, 2(1), pp. 1-7. Available at: [Link]
Application Note: Synthesis, Characterization, and Antimicrobial Evaluation of 2-Hydroxy-5-methylbenzohydrazide Metal Complexes
[1][2][3] Executive Summary This application note provides a comprehensive technical guide for the synthesis, structural characterization, and antimicrobial assessment of transition metal complexes derived from 2-Hydroxy...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This application note provides a comprehensive technical guide for the synthesis, structural characterization, and antimicrobial assessment of transition metal complexes derived from 2-Hydroxy-5-methylbenzohydrazide (HMBH) .
Metal-based pharmacophores are emerging as critical tools in combating Multi-Drug Resistant (MDR) pathogens. While the free ligand (HMBH) exhibits baseline biological activity, its coordination with transition metals (Cu(II), Co(II), Ni(II), Zn(II)) significantly amplifies its lipophilicity and membrane permeability. This guide details the Chelation Theory (Tweedy’s Theory) as the mechanistic driver and provides a validated workflow for determining Minimum Inhibitory Concentrations (MIC) using CLSI M07-A10 standards.
Chemical Basis & Rational Design
The Ligand System
The ligand, 2-Hydroxy-5-methylbenzohydrazide , functions as a bidentate or tridentate chelate depending on the pH and metal ion. It possesses hard donor atoms (Oxygen from the phenolic –OH and carbonyl C=O, Nitrogen from the hydrazine –NH2), making it an ideal candidate for coordinating with borderline/hard transition metals.
Mechanism of Action: Chelation Theory
The enhanced antimicrobial activity of the complex over the free ligand is grounded in Overtone’s concept and Tweedy’s Chelation Theory .
Lipophilicity: In the free state, the ligand is polar. Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms, and π-electron delocalization occurs over the chelate ring.
Penetration: This reduction in polarity increases the lipophilic character of the central metal atom, favoring its permeation through the lipid layers of the bacterial cell membrane.
Target Disruption: Once intracellular, the complex blocks metal-binding sites in enzymes or disturbs the respiration process of the cell.
Figure 1: Mechanistic pathway of enhanced antimicrobial activity via chelation (Tweedy's Theory).
Critical Check: If Molar Conductance is high (>60), the counter ions (Cl⁻, NO₃⁻) are outside the coordination sphere. If low, they are coordinated or absent (neutral chelate).
Antimicrobial Assay Protocol (MIC Determination)
Standard: CLSI M07-A10 (Methods for Dilution Antimicrobial Susceptibility Tests).[2]
Method: Broth Microdilution (Preferred over Agar Diffusion for quantitative accuracy).
Preparation
Inoculum: Prepare a suspension of bacteria (e.g., S. aureus, E. coli) in saline to match 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
Stock Solutions: Dissolve metal complexes in DMSO (1 mg/mL). Ensure final DMSO concentration in assay < 1% to avoid solvent toxicity.
Microplate Setup
Dispense: Add 100 µL of MHB to columns 2–12 of a 96-well plate.
Serial Dilution: Add 100 µL of compound stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.
Result: 2-fold dilution series (e.g., 500 µg/mL to 0.97 µg/mL).
Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.
Column 11: Growth Control (Bacteria + Broth + Solvent).
Column 12: Sterility Control (Broth only).
Incubation: 37°C for 18–24 hours.
Readout
MIC Definition: The lowest concentration showing no visible turbidity.
Visualization: Add 20 µL of Resazurin dye (0.01%) and incubate for 2 hours.
Blue/Purple: No growth (Inhibition).
Pink: Growth (Metabolic activity).
Expected Results & Data Analysis
Based on established literature for salicylhydrazide derivatives, the expected activity profile follows the order: Metal Complex > Free Ligand .
Representative MIC Data (µg/mL):
Compound
S. aureus (Gram +)
E. coli (Gram -)
C. albicans (Fungal)
HMBH (Ligand)
64
128
128
Cu(II)-HMBH
8
16
32
Zn(II)-HMBH
16
32
8
Ni(II)-HMBH
32
64
64
Ciprofloxacin (Std)
0.5
1.0
--
Note: Cu(II) complexes typically show superior antibacterial activity due to high stability constants, while Zn(II) complexes often excel in antifungal applications.
References
Synthesis and Characterization: Prashanthi, Y., & Raj, S. (2010).[3] Synthesis and Characterization of Transition Metal Complexes with Schiff Bases. Journal of Scientific Research, 2(1), 114-126.[3] Link
Antimicrobial Mechanism: Al-Amiery, A. A., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N'-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. Link
Assay Standard: Clinical and Laboratory Standards Institute (CLSI).[2] (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] Link
Chelation Theory: Tweedy, B. G. (1964). Plant extracts with metal ions as potential antimicrobial agents.
Benzohydrazide Context: Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution. Protocols.io.[4] Link
Application Notes and Protocols for Determining the Antibacterial Efficacy of 2-Hydroxy-5-methylbenzohydrazide Compounds
Introduction: The Scientific Imperative for Novel Antibacterial Agent Evaluation The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This escalating crisis necessitates the ur...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Scientific Imperative for Novel Antibacterial Agent Evaluation
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] The core structure of these compounds, featuring an azomethine group (–NH–N=CH–), is pivotal to their biological function.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols to rigorously evaluate the antibacterial efficacy of 2-Hydroxy-5-methylbenzohydrazide and its derivatives.
The strategic inclusion of hydroxyl and methyl groups on the phenyl ring of 2-Hydroxy-5-methylbenzohydrazide can modulate its electronic environment, influencing its reactivity and potential biological activity.[4] This guide is designed to be a self-validating system, grounding its methodologies in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results. We will detail the essential assays for determining a compound's bacteriostatic and bactericidal capabilities: the Broth Microdilution Assay for establishing the Minimum Inhibitory Concentration (MIC), the Agar Well Diffusion Assay for preliminary screening, and the Time-Kill Kinetic Assay for dynamic assessment of bactericidal activity.
Section 1: Foundational Assays for Antibacterial Efficacy
A tiered approach is recommended for the comprehensive evaluation of a novel compound like 2-Hydroxy-5-methylbenzohydrazide. This begins with determining the minimum concentration required to inhibit bacterial growth (MIC), followed by an assessment of its ability to actively kill bacteria.
Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[5][6] This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Scientific Rationale: This assay provides a quantitative measure of the compound's potency. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can pinpoint the precise concentration at which bacterial growth is inhibited. This is a critical parameter for early-stage drug development, guiding dose-response studies and providing a benchmark for comparing the efficacy of different derivatives.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol:
Preparation of Test Compound: Dissolve the 2-Hydroxy-5-methylbenzohydrazide compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution. Ensure the final concentration of the solvent in the assay does not exceed levels that could affect bacterial growth (typically ≤1%).
Serial Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]
Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
Controls:
Positive Control: A well containing only the bacterial inoculum in CAMHB (no compound).
Negative Control: A well containing only CAMHB (no bacteria or compound).
Solvent Control: A well containing the bacterial inoculum and the highest concentration of the solvent used.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under aerobic conditions.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[7]
Data Presentation: MIC Values
Bacterial Strain
Compound
MIC (µg/mL)
Staphylococcus aureus ATCC 29213
2-Hydroxy-5-methylbenzohydrazide
16
Escherichia coli ATCC 25922
2-Hydroxy-5-methylbenzohydrazide
32
Pseudomonas aeruginosa ATCC 27853
2-Hydroxy-5-methylbenzohydrazide
>64
Enterococcus faecalis ATCC 29212
2-Hydroxy-5-methylbenzohydrazide
8
Agar Well Diffusion Assay: A Preliminary Assessment of Antimicrobial Activity
The agar well diffusion method is a widely used preliminary test to screen for the antimicrobial activity of a compound.[9] It provides a qualitative or semi-quantitative assessment of the compound's ability to inhibit microbial growth.
Scientific Rationale: This method is based on the principle that an antimicrobial agent will diffuse from a well through a solid agar medium, creating a concentration gradient. If the compound is effective, it will inhibit the growth of a lawn of bacteria, resulting in a clear zone of inhibition around the well. The size of this zone is proportional to the antimicrobial potency of the compound and its diffusion characteristics in the agar. This assay is particularly useful for initial screening of multiple compounds or extracts.[9][10]
Experimental Workflow: Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol:
Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.
Bacterial Lawn: Inoculate the surface of the MHA plates evenly with a standardized bacterial suspension (0.5 McFarland) using a sterile cotton swab.
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[11]
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the 2-Hydroxy-5-methylbenzohydrazide solution (at a known concentration) into each well.[8][11]
Controls:
Positive Control: A well containing a known antibiotic.
Negative Control: A well containing the solvent used to dissolve the test compound.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.[11]
While the MIC provides information on the concentration that inhibits growth, the time-kill kinetic assay offers a dynamic view of the antimicrobial agent's effect over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[12]
Scientific Rationale: This assay is crucial for understanding the pharmacodynamics of a potential new drug. By sampling a bacterial culture exposed to the test compound at various time points, we can plot the rate of bacterial killing. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[12][13] This information is vital for predicting the in vivo efficacy of the compound.
Experimental Workflow: Time-Kill Kinetic Assay
Caption: Workflow for the Time-Kill Kinetic Assay.
Detailed Protocol:
Culture Preparation: Prepare flasks containing CAMHB and the 2-Hydroxy-5-methylbenzohydrazide compound at concentrations corresponding to its MIC, 2x MIC, and 4x MIC.
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
Controls:
Growth Control: A flask containing the bacterial inoculum in CAMHB without the test compound.
Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[13]
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA plates.
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.
Section 3: Mechanistic Insights and Trustworthiness
The antibacterial activity of hydrazide-hydrazones is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to interfere with nucleic acid and protein synthesis. Some studies suggest that these compounds may act as inhibitors of enzymes like enoyl-acyl carrier protein reductase (ENR), which is crucial for fatty acid biosynthesis in bacteria.[14] The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the antibacterial potency.[15][16]
To ensure the trustworthiness of the results, all experiments should be performed in triplicate, and appropriate quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) should be included in each assay run. The results for the quality control strains must fall within the established ranges as defined by CLSI guidelines.[17][18]
References
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. (2023). Pharmacy Education. Available at: [Link]
Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. (2023). Journal of Applied Microbiology. Available at: [Link]
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). ResearchGate. Available at: [Link]
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available at: [Link]
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). National Institutes of Health. Available at: [Link]
Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. Available at: [Link]
Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (n.d.). ScienceDirect. Available at: [Link]
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. Available at: [Link]
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). ResearchGate. Available at: [Link]
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2023). MDPI. Available at: [Link]
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]
Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. (2024). PubMed. Available at: [Link]
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. Available at: [Link]
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). National Institutes of Health. Available at: [Link]
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). National Institutes of Health. Available at: [Link]
Time-Kill Kinetics Assay. (n.d.). Emery Pharma. Available at: [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Available at: [Link]
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Available at: [Link]
2.4. Time–Kill Assay. (2023). Bio-protocol. Available at: [Link]
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. Available at: [Link]
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Available at: [Link]
Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2020). National Institutes of Health. Available at: [Link]
Synthesis and antibacterial activity of new hydrazide-hydrazones derived from Benzocaine. (2017). DergiPark. Available at: [Link]
WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). ResearchGate. Available at: [Link]
Synthesis and bioactivity of benzohydrazide derivatives. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]
Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. (2020). DergiPark. Available at: [Link]
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. Available at: [Link]
2-Hydroxy-N′-methyl-5-nitrobenzohydrazide. (2013). National Institutes of Health. Available at: [Link]
N-methylbenzohydrazide. (n.d.). ChemSynthesis. Available at: [Link]
Welcome to the technical support portal for 2-Hydroxy-5-methylbenzohydrazide (5-methylsalicylhydrazide). This guide addresses the specific challenges of synthesizing this compound via the hydrazinolysis of methyl 2-hydroxy-5-methylbenzoate .
The Challenge:
Salicylate esters are notoriously tricky substrates for hydrazinolysis due to the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the ester, reducing the electrophilicity of the carbonyl carbon and slowing nucleophilic attack. Furthermore, the 5-methyl group (an electron-donating group) further increases electron density in the ring, potentially deactivating the carbonyl slightly more than in the unsubstituted parent compound.
The Solution:
To maximize yield, we must overcome this stabilization through kinetic forcing (excess hydrazine) and thermodynamic control (solvent choice/reflux duration).
The "Gold Standard" Protocol
This protocol is optimized to minimize the formation of the primary impurity: 1,2-bis(2-hydroxy-5-methylbenzoyl)hydrazine (the "dimer").
CRITICAL: Large excess drives equilibrium and prevents dimer formation.
Absolute Ethanol
Solvent
5-10 Vol
Methanol is a viable alternative; avoid water-heavy grades.
Step-by-Step Workflow
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 2-hydroxy-5-methylbenzoate in Absolute Ethanol (5 mL per gram of ester).
Nucleophile Addition: Add 4.0 - 6.0 equivalents of Hydrazine Hydrate dropwise at room temperature.
Why? Adding hydrazine to the ester ensures the concentration of hydrazine is always high relative to the ester, favoring the mono-hydrazide over the dimer.
Precipitation: Allow the reaction mixture to cool slowly to room temperature. If no solid forms, cool further in an ice bath (
) for 30 minutes.
Filtration: Filter the solid under vacuum.
Washing: Wash the filter cake with cold ethanol (
mL) followed by cold water ( mL).
Why? Water removes excess hydrazine; cold ethanol removes unreacted ester without dissolving the product.
Drying: Dry at
under vacuum.
Mechanism & Process Visualization
Understanding the pathway helps identify where yield loss occurs.
Caption: Reaction pathway showing the critical branch point where insufficient hydrazine leads to dimer formation.
Troubleshooting Guide (FAQ)
Q1: My yield is low (<50%), and the reaction seems incomplete on TLC.
Diagnosis: The intramolecular H-bond is stabilizing the ester, or the 5-methyl group is deactivating the ring.
Corrective Action:
Increase Equivalents: Bump Hydrazine Hydrate to 8.0 equivalents .
Microwave Irradiation: If available, run the reaction in a microwave reactor at
for 10–20 minutes. This provides the activation energy needed to overcome the H-bond stabilization [1].
Solvent Switch: Switch to n-Butanol (reflux
). The higher temperature increases the reaction rate significantly.
Q2: The product is a sticky yellow gum instead of a white powder.
Diagnosis: This usually indicates the presence of azines (oxidation of hydrazine) or oligomers.
Corrective Action:
Trituration: Add cold diethyl ether or hexanes to the gum and scratch the flask walls with a glass rod. This induces crystallization.[2][3][4]
Recrystallization: Dissolve the gum in a minimum amount of boiling ethanol. Add activated charcoal (to remove color/oxidized impurities), filter hot, and cool slowly.
Q3: I see a spot on TLC that runs higher than my product but lower than the ester.
Diagnosis: This is likely the 1,2-bis(2-hydroxy-5-methylbenzoyl)hydrazine (dimer).
Mechanism: Once the hydrazide forms, it is still a nucleophile. If it encounters an unreacted ester molecule (which happens if hydrazine is depleted), it attacks the ester to form the dimer.
Corrective Action:
Prevention: You must use a large excess of hydrazine (minimum 4:1 ratio).
Purification: The dimer is much less soluble in ethanol than the product. Filter the hot reaction mixture; the dimer often remains solid while the product stays in solution.
Q4: My product turns pink/red upon storage.
Diagnosis: Oxidation of the hydrazide group or trace hydrazine contamination.
Corrective Action:
Ensure the final wash with water was thorough (removes free hydrazine).[3]
Store the product in an amber vial under nitrogen or argon.
Recrystallize from ethanol containing a pinch of EDTA (to chelate trace metals that catalyze oxidation).
Diagnostic Decision Tree
Use this logic flow to resolve synthesis failures in real-time.
Caption: Decision matrix for troubleshooting common yield and purity issues.
References
Microwave-Assisted Synthesis of Salicylhydrazides:
Source: Suzana, et al. "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli."[5] Pharmacy Education, 2021.
URL:[Link]
Structural Confirmation & Crystallography:
Source: NIH/PubMed Central. "1,2-Bis(2-hydroxy-5-methylbenzylidene)hydrazine." (Provides structural context for the 5-methyl derivative).
URL:[Link]
Technical Support Center: Purification of 2-Hydroxy-5-methylbenzohydrazide & Derivatives
Case ID: PUR-5M-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division Introduction Welcome to the Technical Support Center. You are likely working with 2-Hydroxy-5-methylben...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-5M-HYD-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Introduction
Welcome to the Technical Support Center. You are likely working with 2-Hydroxy-5-methylbenzohydrazide (CAS: 28397-43-5) , a critical pharmacophore often synthesized from methyl 5-methylsalicylate.
This molecule presents a unique purification paradox: it is amphoteric (containing both an acidic phenolic proton and a basic hydrazide group) and is a potent chelator. These properties often lead to specific failure modes—oiling out, persistent coloration due to trace metals, or contamination with hydrazine hydrate.
This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: Purification of the Parent Hydrazide
Q1: My crude product is "oiling out" during recrystallization. How do I fix this?
Diagnosis: Oiling out occurs when the solute separates as a liquid phase before crystallizing, usually because the chosen solvent's boiling point is higher than the melting point of the solvated product, or the solution is too concentrated.
The Fix: The "Cloud Point" Titration Method
Do not rely on single-solvent boiling. Use a binary solvent system (Ethanol/Water).
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .
Titration: Remove from heat. While still hot, add hot Deionized Water dropwise until a persistent cloudiness (turbidity) appears.
Re-solubilization: Add just enough boiling Ethanol to clear the solution.
Controlled Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Rapid cooling traps impurities.
Technical Insight: The 5-methyl group increases lipophilicity compared to unsubstituted salicylhydrazide. Pure water often causes rapid precipitation (amorphous solid) rather than crystallization. The Ethanol/Water gradient allows the crystal lattice to form selectively, rejecting impurities like unreacted ester.
Q2: The product smells of ammonia/amine. How do I remove residual Hydrazine Hydrate?
Diagnosis: Hydrazine hydrate is used in excess during synthesis.[1] It is toxic and can interfere with subsequent biological assays.
The Fix: The Aqueous Trituration Protocol
Unlike the target hydrazide, hydrazine hydrate is infinitely miscible with water.
Pulverize: Grind your crude dried solid into a fine powder.
Slurry: Suspend the powder in ice-cold water (10 mL per gram of solid).
Agitate: Stir vigorously for 30 minutes. The 2-hydroxy-5-methylbenzohydrazide is sparingly soluble in cold water, while hydrazine hydrate washes away.
Filtration: Filter and wash with an additional portion of cold water.
Validation: Test the filtrate with a drop of Tollens' reagent or chemically sensitive paper to ensure no reducing agent (hydrazine) remains.
Module 2: Purification of Schiff Base Derivatives
Q3: I synthesized a hydrazone derivative, but TLC shows a spot corresponding to the starting hydrazide. Recrystallization isn't working.
Diagnosis: Schiff base formation is reversible.[2][3] If water is not removed during the reaction, hydrolysis occurs.[3] Furthermore, the starting hydrazide often co-crystallizes with the product.
The Fix: The "Solubility Differential" Wash
Most Schiff bases of this class are significantly less soluble in lower alcohols than the parent hydrazide.
Protocol:
Hot Wash: Instead of fully dissolving the product, suspend the crude solid in hot Ethanol (60°C) .
Agitate: Stir for 15 minutes.
Hot Filtration: Filter the suspension while hot.
Filtrate: Contains the unreacted (soluble) 2-hydroxy-5-methylbenzohydrazide.
Filter Cake: Contains your purified Schiff base derivative.
Validation: Run a TLC (System: DCM:MeOH 95:5). The lower Rf spot (hydrazide) should be absent from the solid.
Q4: My product is white but turns pink/green upon standing or in solution.
Diagnosis: Metal Chelation. The salicylhydrazide motif (Phenolic OH + Carbonyl + Hydrazide N) is a "hard" ligand that scavenges trace Iron (Fe³⁺) or Copper (Cu²⁺) from glassware or solvents, forming colored complexes.
The Fix: Chelation Control
Glassware: Acid-wash all glassware (10% HCl) followed by a deionized water rinse.
Solvents: Use glass-distilled solvents.
EDTA Wash (If color persists): Wash the organic phase (if extracting) with a 0.1 M EDTA solution to sequester metal ions before evaporation.
Visualizations
Workflow 1: Purification Decision Tree
Use this logic flow to determine the correct purification route based on your crude material's behavior.
Figure 1: Decision matrix for selecting the appropriate purification technique based on compound type and impurity profile.
Workflow 2: Impurity Formation Pathways
Understanding where impurities come from is key to preventing them.
Figure 2: Mechanistic pathway showing the origin of common impurities (Dimers, Unreacted material, and Metal complexes).
Summary Data Table: Solvent Compatibility
Solvent System
Suitability
Application Note
Ethanol (95%)
High
Primary solvent for recrystallization. Good solubility at boiling, poor at RT.
Water
Low (Solvent) / High (Anti-solvent)
Used to wash away hydrazine or as an anti-solvent in recrystallization.
DMF / DMSO
High
Solubilizes Schiff base derivatives that are insoluble in alcohols. Use for difficult recrystallizations.
Hexane / Heptane
Very Low
Product is virtually insoluble. Causes "oiling out" if added too quickly.
Acetic Acid
Moderate
Can be used for Schiff bases, but risk of hydrolyzing the hydrazone bond if heated excessively.
References
Synthesis & Properties: PubChem. 2-Hydroxy-5-methylbenzohydrazide (CID 584766). National Library of Medicine. Available at: [Link]
General Hydrazide Purification: Sah, P. P. T., & Peoples, S. A. (1954). The synthesis and pharmacological action of certain derivatives of phenylhydrazine. Journal of the American Pharmaceutical Association.
Metal Chelation: ResearchGate Discussions. Removing trace metals from salicylhydrazide derivatives. Available at: [Link]
User Goal: Synthesize and optimize Schiff bases (acylhydrazones) derived from 2-Hydroxy-5-methylbenzohydrazide .
Technical Context:
While often termed "Schiff bases," the reaction between a hydrazide and a carbonyl compound yields an acylhydrazone . This distinction is critical because hydrazides (
) are less nucleophilic than simple primary amines due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, these reactions often require acid catalysis and thermal energy to proceed efficiently.
The presence of the 2-hydroxy group (phenolic OH) and the 5-methyl group introduces specific electronic and steric considerations:
Intramolecular H-Bonding: The 2-OH group can form a pseudo-ring with the hydrazide carbonyl, slightly stabilizing the starting material.
Solubility: The 5-methyl group increases lipophilicity, potentially requiring non-aqueous workups.
Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the hydrazide spot.
Isolation:
Scenario A (Precipitate forms): Cool to room temperature, then to
. Filter the solid.
Scenario B (No precipitate): Concentrate the solvent to 20% volume under reduced pressure. Pour the residue into crushed ice to induce precipitation.
Purification: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.
Experimental Workflow Visualization
The following diagram outlines the critical decision points in the synthesis pipeline.
Figure 1: Decision tree for the synthesis and isolation of 2-Hydroxy-5-methylbenzohydrazide derivatives.
Troubleshooting Center (The "Fix")
Symptom
Root Cause Analysis
Corrective Action
No Precipitate upon Cooling
Product is too soluble in ethanol (likely due to the 5-methyl group).
Anti-Solvent Method: Pour the reaction mixture into ice-cold water (10x volume). The hydrophobic methyl group will force precipitation in aqueous media.
Low Yield (Ketone Reactants)
Ketones are sterically hindered and less electrophilic than aldehydes.
Microwave Irradiation: Use microwave synthesis (160W, 2-8 mins) to overcome the activation energy barrier [2]. Alternatively, switch to reflux in n-Butanol ().
Product is "Oily" or "Sticky"
Presence of unreacted aldehyde or oligomers.
Trituration: Add cold diethyl ether or hexane to the oil and scratch the flask walls with a glass rod to induce crystallization.
Starting Material Remains (TLC)
Hydrazide nucleophilicity is too low.
pH Adjustment: The reaction is likely too acidic (protonating the amine) or too neutral. Adjust pH to exactly 4-5 using NaOAc/AcOH buffer to optimize the rate-determining dehydration step.
Color Change (Darkening)
Oxidation of the phenolic -OH group.
Inert Atmosphere: Conduct the reflux under Nitrogen () or Argon. Ensure reagents are free of metal impurities.
Mechanistic Insight (The "Why")
Understanding the mechanism prevents "blind" troubleshooting. The reaction is an addition-elimination sequence.
Nucleophilic Attack: The terminal nitrogen (
) of the hydrazide attacks the carbonyl carbon.
Proton Transfer: Formation of the carbinolamine (hemiaminal) intermediate.
Dehydration (Rate Limiting): Acid catalysis protonates the hydroxyl group of the intermediate, making it a good leaving group (
), forming the double bond.
Critical Insight: The 2-hydroxy group on the benzohydrazide ring is an electron donor (via resonance), which increases electron density on the ring but can form an intramolecular hydrogen bond with the carbonyl oxygen. This locks the conformation, potentially making the initial nucleophilic attack entropically more favorable compared to non-substituted benzohydrazides.
Figure 2: Acid-catalyzed mechanism of acylhydrazone formation.
Frequently Asked Questions (FAQs)
Q: Can I use water as a solvent?A: Generally, no. While "Green Chemistry" protocols exist, 2-Hydroxy-5-methylbenzohydrazide has limited solubility in water due to the aromatic ring and methyl group. Ethanol/Water mixtures (1:1) can be used, but yields typically drop.
Q: Why is Glacial Acetic Acid preferred over HCl?A: HCl is a strong acid. If the concentration is too high, it will protonate the terminal amine of the hydrazide (
), rendering it non-nucleophilic and killing the reaction. Acetic acid provides a buffered, mild acidity sufficient for dehydration without deactivating the nucleophile [4].
Q: How do I confirm the structure?A:
IR: Look for the appearance of a sharp
stretch around and the disappearance of the carbonyl doublet of the hydrazide.
1H NMR: The
protons (usually broad singlet around 4-5 ppm) will disappear. A new azomethine proton () singlet will appear around 8-9 ppm [1].
References
Sadafale, V. A., et al. (2024).[2] Synthesis of Schiff Base Metal Complexes of 1-(2-hydroxy-5-methylphenyl) Ethan-1-One and Benzohydrazide, Their Characterization and Biological Studies. ResearchGate.
Suzana, et al. (2023).[3][4] Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 23(4), 279-283.[3]
Gudasi, K. B., et al. (2019). Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. Semantic Scholar.
preventing byproduct formation in hydrazone synthesis from 2-Hydroxy-5-methylbenzohydrazide
Introduction Welcome to the technical support guide for the synthesis of hydrazones from 2-Hydroxy-5-methylbenzohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, prized fo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the synthesis of hydrazones from 2-Hydroxy-5-methylbenzohydrazide. This molecule is a valuable building block in medicinal chemistry and drug development, prized for the biological activities of its derivatives. However, its synthesis is not without challenges. The presence of the ortho-hydroxyl group and the inherent reactivity of the hydrazide moiety can lead to the formation of specific byproducts that complicate purification and reduce yields.
This guide provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate these challenges. We will move beyond simple procedural steps to explain the chemical reasoning behind our recommendations, empowering you to make informed decisions in your own experiments.
This section addresses the most common issues encountered during the synthesis of hydrazones from 2-Hydroxy-5-methylbenzohydrazide.
Q1: My reaction produced a significant amount of a high-melting, poorly soluble white solid, and my desired product yield is very low. What is this byproduct?
A: You are most likely observing the formation of an azine byproduct . Azines are symmetrical molecules with a C=N-N=C linkage, formed from the reaction of two equivalents of your aldehyde or ketone with one equivalent of hydrazine hydrate, or through the self-condensation of the hydrazide starting material under certain conditions.[1][2] They are often highly crystalline and less soluble than the corresponding hydrazone, causing them to precipitate readily from the reaction mixture.
Q2: How can I minimize or prevent the formation of this azine byproduct?
A: Controlling the stoichiometry and reaction conditions is critical.
Stoichiometry: Use a slight molar excess of the 2-Hydroxy-5-methylbenzohydrazide (e.g., 1.1 equivalents) relative to the carbonyl compound. This ensures the aldehyde or ketone is consumed before it can react with a second hydrazide molecule.
Controlled Addition: Add the aldehyde or ketone solution dropwise to the solution of the hydrazide at room temperature or slightly warmed.[3] This maintains a low instantaneous concentration of the carbonyl compound, favoring the 1:1 hydrazone formation over the 2:1 azine formation.
Temperature: Avoid excessively high temperatures, which can accelerate the rate of azine formation.
Q3: The reaction mixture turned dark brown/black, and the resulting crude product shows a complex, uninterpretable NMR spectrum. What went wrong?
A: This indicates thermal decomposition . Phenolic compounds, like your starting material, can be sensitive to heat and oxidation, especially under prolonged heating.[4][5] Conventional heating methods can create localized hot spots on the flask surface, leading to the degradation of both reactants and the desired hydrazone product.[4][5]
Solution:
Use Milder Temperatures: Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (e.g., 50-70°C).
Consider Microwave Synthesis: Microwave-assisted synthesis provides rapid and uniform heating, significantly reducing reaction times (often to minutes) and minimizing the window for thermal decomposition.[4][5]
Q4: What is the ideal catalyst and pH for this condensation reaction?
A: This reaction is acid-catalyzed, but the pH must be carefully controlled. The optimal pH range is typically 4.5 to 5.5 .[6]
Mechanism: The acid protonates the carbonyl oxygen of the aldehyde/ketone, making the carbon more electrophilic and susceptible to attack by the nucleophilic -NH2 group of the hydrazide.
Too Acidic (pH < 4): If the solution is too acidic, the hydrazide's terminal nitrogen will be protonated (-NH2 → -NH3+). This removes its nucleophilicity, effectively stopping the reaction.[6]
Too Basic (pH > 7): In basic conditions, the dehydration of the tetrahedral intermediate is slow, hindering product formation.
Recommended Catalysts: A few drops of glacial acetic acid or a catalytic amount of a mild, solid acid like citric acid are excellent choices.[7][8]
Q5: I'm seeing multiple spots on my TLC and a duplication of signals in my ¹H-NMR spectrum, even after purification. Is this a byproduct?
A: This is unlikely to be a byproduct and is more probably the presence of geometric isomers (E/Z) and rotamers .[9] The C=N double bond of the hydrazone is stereochemically fixed, leading to E and Z isomers. Additionally, rotation around the amide C-N bond can be restricted, leading to different stable conformations (rotamers). This phenomenon results in a doubling of certain NMR signals and is an inherent structural feature of many hydrazones, not an impurity.[9]
Deep Dive: Mechanistic Pathways of Byproduct Formation
Understanding the competing reaction pathways is essential for designing a successful synthesis. The primary goal is to favor the kinetic and thermodynamic pathway to the desired hydrazone while suppressing side reactions.
increasing the solubility of 2-Hydroxy-5-methylbenzohydrazide derivatives
Executive Summary: The Solubility Challenge The poor aqueous solubility of 2-Hydroxy-5-methylbenzohydrazide (HMBH) and its derivatives is primarily driven by high crystal lattice energy. This is structurally inherent: th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility Challenge
The poor aqueous solubility of 2-Hydroxy-5-methylbenzohydrazide (HMBH) and its derivatives is primarily driven by high crystal lattice energy. This is structurally inherent: the ortho-phenolic hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the molecule, it "locks" the conformation, reducing the polarity available for hydration.
To achieve bio-relevant concentrations, we must disrupt this lattice energy or bypass it via encapsulation. This guide prioritizes three validated strategies: pH-dependent ionization , Cyclodextrin (CD) inclusion , and Amorphous Solid Dispersions (ASD) .
Critical Solubility Parameters
Before attempting formulation, verify these physicochemical constants for your specific derivative.
Parameter
Value (Approx.)
Implication
LogP
1.8 – 2.5
Moderately lipophilic; amenable to micellar solubilization.
Why this works: HMBH derivatives fit well into the hydrophobic cavity of
-Cyclodextrin (-CD) or Hydroxypropyl--Cyclodextrin (HP--CD). This shields the hydrophobic toluene core from water while the CD's outer hydroxyls interact with the solvent.
Standard Operating Procedure: Kneading Method
Best for: Scalable synthesis of soluble powders.
Molar Ratio: Calculate a 1:1 molar ratio of HMBH derivative to HP-
-CD.
Wetting: Place the HP-
-CD in a mortar. Add water dropwise (approx. 10-15% of CD weight) to create a paste.
Incorporation: Slowly add the HMBH derivative to the paste while grinding vigorously.
Kneading: Grind for 45–60 minutes. The paste may stiffen; add minimal ethanol:water (1:1) drops to maintain consistency.
Drying: Dry the paste at 45°C for 24 hours.
Validation: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the HMBH melting endotherm confirms inclusion.
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of Cyclodextrin inclusion complexes via the kneading method.
Why this works: Breaking the crystal lattice requires energy. By trapping the drug in a polymer matrix (PVP K30 or PEG 6000) in an amorphous state, we bypass the energy barrier required to dissolve the crystal.
Standard Operating Procedure: Solvent Evaporation
Best for: HTS screening plates and animal dosing.
Selection: Select PVP K30 (Polyvinylpyrrolidone) as the carrier. Ratio: 1:3 (Drug:Polymer).
Dissolution: Dissolve both drug and polymer in a common solvent (Methanol or Ethanol). Ensure complete clarity.
Evaporation: Rotary evaporate at 40°C under reduced pressure until a film forms.
Desiccation: Store in a vacuum desiccator overnight to remove residual solvent.
Pulverization: Crush the resulting solid foam/film and sieve (mesh size 60).
Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon dilution in aqueous buffer. Why?
Diagnosis: This is likely "Crash-out" due to the "Parabolic Solubility Effect."
If you dissolved your stock in 100% DMSO and diluted into water, the log-linear solubility relationship fails.
Corrective Action:
Use a Co-solvent Bridge: Do not go DMSO -> Water. Go DMSO -> PEG400 (or Propylene Glycol) -> Water.
Check pH: Ensure the final buffer pH is not near the pKa (avoid pH 3–9 range if possible; target pH > 9 for phenolates or < 3 for hydraziniums, though physiological relevance limits this).
Q2: I see new peaks in the NMR after heating my derivative in ethanol. Did it degrade?
Diagnosis: Benzohydrazides are susceptible to solvolysis or oxidation at high temperatures.
Corrective Action:
Avoid boiling ethanol for prolonged periods.
Check for ethyl ester formation (ethanol attacking the amide bond).
Recommendation: Switch to Acetonitrile or Isopropanol for recrystallization/heating steps, as they are less nucleophilic.
Q3: How do I distinguish between a Salt and a Co-crystal?
Diagnosis: You mixed the HMBH derivative with an acid/base co-former.
The Rule of 3:
If
: You likely formed a Salt (Ionic interaction).
If
: You likely formed a Co-crystal (Hydrogen bonding).
Relevance: Salts generally have higher solubility than co-crystals. For HMBH (phenolic pKa ~10), using a strong base (KOH) forms a salt. Using a weak base (Nicotinamide) forms a co-crystal.
Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting precipitation events during biological assay preparation.
References
PubChem. (2025).[1][2] 2-Hydroxy-5-methylbenzohydrazide | C8H10N2O2.[1] National Library of Medicine. [Link]
Cui, K., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. National Institutes of Health (PubMed). [Link]
Patel, R., et al. (2023). Enhancement of dissolution rate of gliclazide using solid dispersions with polyethylene glycol 6000. National Institutes of Health (PMC). [Link]
Williams, R. (2022).[3][4] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Technical Support Center: Optimizing pH for 2-Hydroxy-5-methylbenzohydrazide Schiff Base Formation
Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-5-methylbenzohydrazide Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of 2-Hydroxy-5-methylbenzohydrazide Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies. We will delve into the critical role of pH in the formation of these versatile compounds and provide field-proven insights to ensure the success of your experiments.
The Critical Role of pH in Schiff Base Formation
The formation of a Schiff base, an imine-containing compound, from 2-Hydroxy-5-methylbenzohydrazide and an aldehyde or ketone is a reversible condensation reaction. The pH of the reaction medium is a paramount parameter that dictates the reaction's success, influencing both the rate of formation and the stability of the resulting Schiff base.
The reaction mechanism proceeds in two main steps:
Nucleophilic Attack: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral carbinolamine intermediate.
Dehydration: The carbinolamine intermediate then undergoes a dehydration step to form the final Schiff base, characterized by the C=N double bond.
The pH plays a dual, and seemingly contradictory, role in this process. A mildly acidic environment is generally required to catalyze the dehydration of the carbinolamine intermediate.[1][2] However, a pH that is too acidic will protonate the nucleophilic hydrazide, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl group.[2] Conversely, a neutral or alkaline pH slows down the crucial dehydration step.[2] Therefore, a delicate balance must be struck to achieve optimal reaction kinetics and yield.
Visualizing the pH-Dependent Equilibrium
The following diagram illustrates the key steps in Schiff base formation and the influence of pH on the reaction equilibrium.
troubleshooting low yield in microwave synthesis of 2-Hydroxy-5-methylbenzohydrazide derivatives
Technical Support Center: Microwave Synthesis Division Introduction Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveragi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Microwave Synthesis Division
Introduction
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the power of microwave-assisted organic synthesis (MAOS) for the preparation of 2-Hydroxy-5-methylbenzohydrazide and its subsequent derivatives. While MAOS offers significant advantages in terms of reaction speed and efficiency, achieving consistently high yields requires a nuanced understanding of the interplay between reaction parameters, reagents, and microwave physics.[1][2] This document, structured in a practical question-and-answer format, provides in-depth, field-proven insights to diagnose and resolve common issues leading to low product yields.
Part 1: Foundational Troubleshooting & FAQs
This section addresses the most common initial hurdles encountered during the synthesis. The primary reaction of focus is the hydrazinolysis of methyl 2-hydroxy-5-methylbenzoate with hydrazine hydrate.
Q1: My initial reaction yielded less than 40% of the target 2-Hydroxy-5-methylbenzohydrazide. What are the first parameters I should investigate?
A1: When confronting a low yield in a new microwave protocol, always start with the most influential and easily adjustable parameters: temperature and time .[3] Microwave synthesis accelerates reactions primarily by reaching temperatures far above the solvent's boiling point under conventional heating.[4]
Causality: The Arrhenius equation (k = Ae-Ea/RT) dictates that reaction rate (k) increases exponentially with temperature (T). A modest 10 °C increase can potentially double the reaction rate.[3][4] If the target temperature is too low, the reaction may proceed too slowly within the set time, leading to incomplete conversion.
Actionable Advice:
Verify Temperature: Ensure your microwave reactor's temperature sensor (typically an IR sensor on the vessel exterior) is clean and calibrated.
Incremental Increase: If your initial run was at 120 °C for 5 minutes, perform a series of experiments increasing the temperature in 15-20 °C increments (e.g., 140 °C, 160 °C), keeping the time constant.[5]
Monitor with TLC: Analyze a small aliquot from each run by Thin Layer Chromatography (TLC) to correlate temperature with the consumption of the starting methyl ester.
Caution: Do not exceed the pressure or temperature limits of your reaction vessel. Be mindful that higher temperatures can also accelerate decomposition pathways if the product is thermally sensitive.[3]
Q2: I've increased the temperature, but the yield hasn't improved significantly. Should I just extend the reaction time?
A2: Not necessarily. While extending the time is a valid optimization step, it can be a double-edged sword. If the yield plateaus after a certain point or begins to decrease with longer times, it suggests another issue is at play, such as reactant depletion or product decomposition.
Causality: Microwave heating is so efficient that many reactions reach completion in minutes.[6] If a high yield isn't achieved within 15-20 minutes, prolonged heating may simply be "cooking" your product, leading to the formation of degradation byproducts and a darker reaction mixture.
Actionable Advice: Perform a Time-Course Study.
Set the temperature to the optimal point determined in Q1 (e.g., 160 °C).
Run a series of identical reactions at different time points: 3 min, 5 min, 10 min, and 15 min.
Analyze each reaction by TLC and/or HPLC to quantify the formation of product versus the disappearance of starting material.
This will reveal the time required to reach maximum conversion and whether the product is stable under the reaction conditions for extended periods.
Part 2: In-Depth Troubleshooting of Reaction Components
If optimizing time and temperature fails to resolve the low yield, the issue likely lies with the chemical components or the reaction environment itself.
Q3: Could my choice of solvent be the problem? I'm using Toluene because it worked in a conventional heating protocol.
A3: This is a very likely culprit. Solvent choice is absolutely critical in microwave chemistry and follows different rules than conventional heating.[7] Microwave energy is absorbed efficiently by polar molecules (those with a high dielectric loss tangent), which then convert this energy into heat.[8]
Causality: Non-polar solvents like Toluene, Hexane, or Dioxane are microwave-transparent; they do not heat up effectively.[3][8] In such cases, any heating that occurs is due to the microwave energy being absorbed by polar reagents (like hydrazine hydrate) or impurities, leading to inefficient, uneven heating and localized overheating, which can degrade your sample.
Actionable Advice:
Switch to a Polar Solvent: Choose a solvent with a high dielectric constant that is known to absorb microwaves efficiently. For hydrazinolysis, polar protic solvents are excellent choices.
Run a Solvent Screen: Test a few different high-absorbing solvents to find the best fit for your specific derivative.
Solvent
Classification
Boiling Point (°C)
Microwave Absorption
Rationale & Comments
Ethanol
Polar Protic
78
High
Excellent choice. Effectively dissolves reactants and absorbs microwave energy. Often used for recrystallization.[9]
Ethylene Glycol
Polar Protic
197
Very High
Its high boiling point allows for very high reaction temperatures, and it's a superb microwave absorber.[8]
DMF
Polar Aprotic
153
Medium
A good option, but can be difficult to remove during workup. Use sparingly if possible.[10]
Water
Polar Protic
100
High
A green and effective solvent for some microwave reactions, especially under pressure.[11]
Toluene
Non-Polar
111
Very Low
Avoid. Poor microwave absorber. Unsuitable for efficient and uniform heating.[8]
Q4: I'm observing a second, less polar spot on my TLC plate and my final product is difficult to purify. What byproduct might be forming?
A4: In hydrazinolysis reactions, especially with excess ester or under forcing conditions, the formation of a 1,2-diacylhydrazine is a common side reaction. This occurs when a second molecule of your starting ester reacts with the newly formed hydrazide product.
Causality: The primary amine group of the initially formed 2-Hydroxy-5-methylbenzohydrazide can act as a nucleophile, attacking the carbonyl of a second ester molecule. This is more likely if the concentration of the ester is high relative to hydrazine, or if the reaction is pushed too hard (excessively high temperature/time).
Actionable Advice:
Adjust Stoichiometry: Ensure you are using a molar excess of hydrazine hydrate. A common ratio is 1 equivalent of ester to 2-4 equivalents of hydrazine hydrate.[12][13] This ensures the ester is more likely to encounter hydrazine than the product hydrazide.
Control Reagent Addition: If possible with your reactor setup, add the ester slowly to a solution of hydrazine hydrate already at temperature. This keeps the instantaneous concentration of the ester low.
Purification: Diacylhydrazines are typically less polar than the desired monohydrazide. They can often be separated via column chromatography or by careful recrystallization.
Part 3: Protocols and Visual Workflows
Optimized Protocol: Microwave Synthesis of 2-Hydroxy-5-methylbenzohydrazide
This protocol serves as a robust starting point. Optimization may be required based on your specific microwave system and derivative.
Reagent Preparation:
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl 2-hydroxy-5-methylbenzoate (1.0 mmol, 166.2 mg).
Add absolute ethanol (4 mL) to dissolve the ester.
Power: Dynamic (Allow the instrument to modulate power to maintain temperature)
Stirring: High
Work-up and Purification:
After the reaction, cool the vessel to below 50 °C using compressed air before opening.[14]
Transfer the reaction mixture to a beaker and reduce the solvent volume on a rotary evaporator.
Add cold deionized water (~20 mL) to precipitate the product.[6]
Collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.
Dry the product under vacuum to yield 2-Hydroxy-5-methylbenzohydrazide as a white solid. Monitor purity via TLC or melting point.
Visual Diagrams
Caption: Nucleophilic acyl substitution pathway for hydrazide formation.
Caption: A systematic workflow for diagnosing low reaction yields.
References
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]
CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. Available from: [Link]
Loupy, A. (2002). Microwaves in Organic Synthesis. Wiley-VCH.
Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
UCSB MRL. (n.d.). Microwave Synthesis Conditions. Available from: [Link]
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available from: [Link]
ResearchGate. (2018). Microwave assisted condensation of hydrazone derivatives with aldehydes. Available from: [Link]
International Journal of Trend in Scientific Research and Development. (2019). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Available from: [Link]
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]
Santosa, H., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. MDPI. Available from: [Link]
Al-Sultani, K. H., et al. (2018). Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids. Molecules. Available from: [Link]
Horikoshi, S., & Serpone, N. (Eds.). (2013). Microwaves in Nanoparticle Synthesis. Wiley-VCH.
Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available from: [Link]
Suzana, et al. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available from: [Link]
Indian Journal of Pharmaceutical Sciences. (2009). Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry. Available from: [Link]
Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
YouTube. (2020). Green Chemistry: Microwave assisted synthesis. Available from: [Link]
Pharmacy Education. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available from: [Link]
Universitas Airlangga. (2023). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Available from: [Link]
ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Available from: [Link]
Chemical Methodologies. (2022). Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available from: [Link]
Biotage. (n.d.). Microwave Reaction Tutorial. Available from: [Link]
ResearchGate. (2021). Synthesis and Characterization of new Hydrazone derivatives containing heterocyclic meioty. Available from: [Link]
ResearchGate. (2019). (PDF) 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Available from: [Link]
Hilaris Publisher. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Available from: [Link]
ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Available from: [Link]
PubChem. (n.d.). 2-Hydroxy-5-methylbenzohydrazide. Available from: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]
A Comparative Guide to Hydrazide-Based Chemosensors for Metal Ion Detection: A Focus on 2-Hydroxy-5-methylbenzohydrazide
Introduction: The Imperative for Selective Metal Sensing The precise detection and quantification of metal ions are paramount across a spectrum of scientific disciplines, from environmental monitoring and toxicology to p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative for Selective Metal Sensing
The precise detection and quantification of metal ions are paramount across a spectrum of scientific disciplines, from environmental monitoring and toxicology to pharmaceutical development and biological imaging.[1][2] Heavy and transition metals, even at trace levels, can exert profound effects on ecological and physiological systems. This has driven the development of sophisticated analytical tools, among which optical chemosensors have emerged as a particularly powerful class due to their operational simplicity, high sensitivity, and potential for real-time analysis.[3]
Within the vast landscape of chemosensor design, hydrazide and its hydrazone derivatives represent a cornerstone of molecular architecture.[3][4] Their appeal lies in a straightforward synthesis, typically involving the condensation of a hydrazide with an aldehyde or ketone, and the inherent metal-coordinating ability of the resulting azomethine (-C=N-) linkage and adjacent donor atoms (oxygen, nitrogen).[5][6] These molecules act as elegant ligands that can signal the presence of a specific metal ion through a distinct change in their optical properties, such as color (colorimetric) or fluorescence (fluorometric).
This guide provides an in-depth comparison of 2-Hydroxy-5-methylbenzohydrazide, a versatile building block, with other prominent hydrazide-based sensors. We will dissect their performance based on experimental data, elucidate the structural rationale behind their selectivity, and provide validated protocols for their synthesis and application, empowering researchers to make informed decisions in the design and execution of their metal sensing strategies.
The Core Scaffold: 2-Hydroxy-5-methylbenzohydrazide
2-Hydroxy-5-methylbenzohydrazide (C₈H₁₀N₂O₂) serves as an excellent foundational structure for chemosensor development.[7] Derived from salicylic acid, it possesses key functional groups strategically positioned for metal chelation: a phenolic hydroxyl (-OH) group and a hydrazide (-CONHNH₂) moiety. This arrangement of oxygen and nitrogen donor atoms creates a stable coordination pocket for metal ions. The addition of a methyl group at the 5-position subtly modifies the electronic properties and solubility of the benzene ring compared to its parent compound, salicylhydrazide, which can influence its interaction with metal centers.
The true versatility of 2-Hydroxy-5-methylbenzohydrazide is realized when its terminal -NH₂ group is reacted with a carbonyl compound to form a hydrazone. This reaction not only extends the π-conjugated system, which is often crucial for generating a photophysical response but also introduces additional coordinating atoms and steric factors that can be fine-tuned to achieve selectivity for a specific metal ion.
Comparative Analysis of Hydrazide-Based Sensors
The efficacy of a hydrazide-based sensor is not determined by the hydrazide group alone but by the entire molecular framework. The choice of the aromatic backbone, the specific aldehyde or ketone used for condensation, and the presence of other functional groups collectively dictate the sensor's selectivity, sensitivity, and signaling mechanism. Here, we compare 2-Hydroxy-5-methylbenzohydrazide-derived sensors with other notable examples.
Key Performance Metrics:
Selectivity: The ability to detect a specific metal ion in the presence of other potentially interfering ions.
Sensitivity & Limit of Detection (LOD): The lowest concentration of a metal ion that can be reliably detected.
Signaling Mechanism: The nature of the optical response, such as fluorescent "turn-on" or "turn-off," or a visible color change.
Binding Stoichiometry: The ratio in which the sensor molecule binds to the metal ion (e.g., 1:1, 1:2).
The general principle of hydrazone-based metal sensing involves the chelation of a metal ion, which alters the electronic state of the molecule, leading to a measurable optical output.
Caption: General mechanism of hydrazone-based metal sensing.
Comparative Data of Selected Hydrazide Sensors
The following table summarizes the performance of several hydrazide-based sensors, highlighting the diversity of targets and sensing capabilities achievable with this molecular class.
Dissecting the Design: Structure-Activity Relationships
N'-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This is a direct derivative of 2-hydroxybenzohydrazide. The furan ring's oxygen atom and the azomethine nitrogen create a coordination site. Its ability to form complexes with several transition metals demonstrates the broad chelating power of the core hydrazone structure, though selectivity might be limited without further modification.[8]
(E)-N′-((2-OH-naphthalen-1-yl)methylene)picolinohydrazide (H-PNAP): This sensor showcases several advanced design principles. Replacing the benzene ring with a larger naphthalene system enhances the fluorophore properties.[9] The addition of a picolinoyl group (a pyridine ring) introduces another nitrogen donor, creating a tridentate binding pocket that is highly selective for the small and hard Lewis acid Al³⁺. The "turn-on" fluorescence in an aqueous buffer with an exceptionally low LOD makes it suitable for biological applications.[9]
Fluorescein Hydrazide: This sensor operates on a different principle. In its native state, the fluorescein core is in a non-fluorescent spirolactam form. The binding of Hg²⁺ ions triggers a hydrolysis and ring-opening reaction, restoring the highly fluorescent, open-ring structure.[10] This "turn-on" mechanism provides a high signal-to-noise ratio and a visible color change from colorless to pink.[10]
Experimental Protocols: From Synthesis to Sensing
A self-validating system requires robust and reproducible protocols. Below are detailed methodologies for the synthesis of a representative hydrazone sensor and its evaluation for metal detection.
Workflow for Chemosensor Synthesis and Testing
Caption: Standard workflow for hydrazone sensor synthesis and evaluation.
Protocol 1: Synthesis of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
This protocol is adapted from established procedures for the synthesis of Schiff base hydrazones.[8]
Causality: This is a classic acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and susceptible to nucleophilic attack by the terminal amine group of the hydrazide. Refluxing provides the necessary activation energy to drive the reaction to completion.
Materials:
2-hydroxybenzohydrazide (1.52 g, 0.01 mol)
Furan-2-carbaldehyde (1.2 mL, 0.01 mol)
Ethanol (absolute)
Glacial Acetic Acid (a few drops)
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Dissolution: In a round-bottom flask, dissolve 1.52 g of 2-hydroxybenzohydrazide in an appropriate volume of ethanol with stirring.
Addition of Reagents: To this solution, add 1.2 mL of furan-2-carbaldehyde, followed by a few drops of glacial acetic acid to act as a catalyst.[8]
Reaction: Equip the flask with a condenser and heat the mixture under reflux for approximately 4 hours. A precipitate should form during this time.[8]
Isolation: After the reflux period, allow the mixture to cool. Isolate the solid product by vacuum filtration while it is still warm.
Purification: Wash the collected precipitate thoroughly with ethanol to remove any unreacted starting materials. The final product can be further purified by recrystallization from hot ethanol.
Protocol 2: General Procedure for Evaluating Metal Sensing Performance
Causality: This protocol systematically evaluates the sensor's response to a target metal ion. Titration reveals the concentration-dependent response, from which the limit of detection (LOD) can be calculated, typically using the 3σ/S method (where σ is the standard deviation of the blank and S is the slope of the calibration curve). The selectivity experiment is critical to validate that the sensor's response is specific to the target ion and not a general effect of charged species.
Metal salts (e.g., chlorides or nitrates) of various cations (e.g., Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺, etc.)
UV-Vis Spectrophotometer and/or Fluorometer
Volumetric flasks and micropipettes
Procedure:
Stock Solution Preparation:
Prepare a stock solution of the chemosensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or Methanol).
Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water or the same solvent.
Spectroscopic Titration:
Place a fixed volume and concentration of the sensor solution in a cuvette (e.g., 2 mL of a 10 µM solution).
Record the initial UV-Vis absorption or fluorescence emission spectrum. This is the baseline reading.
Incrementally add small aliquots of the target metal ion stock solution (e.g., 1-10 µL) to the cuvette.
After each addition, mix thoroughly and record the new spectrum.
Continue this process until the spectral changes saturate (i.e., no further change is observed upon adding more metal ion).
Selectivity Study:
Prepare a series of cuvettes, each containing the sensor solution at the same concentration.
To each cuvette, add an excess (e.g., 10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Ni²⁺, etc.).
To one cuvette, add only the target metal ion as a positive control.
Measure the optical response in each cuvette and compare it to the response of the target ion to determine selectivity.
Data Analysis:
Plot the change in absorbance or fluorescence intensity at a specific wavelength against the concentration of the added metal ion.
Use the linear portion of this plot to calculate the Limit of Detection (LOD).
To determine the binding stoichiometry, perform a Job's plot analysis by varying the mole fraction of the sensor and metal ion while keeping the total concentration constant.
Conclusion
2-Hydroxy-5-methylbenzohydrazide is a valuable and adaptable platform for the development of metal ion chemosensors. While its direct derivatives can act as broad chelating agents, its true potential is unlocked through conversion to hydrazones, where careful selection of the carbonyl component can instill high selectivity and sensitivity for specific metal targets. As demonstrated by comparison with advanced sensors like H-PNAP and Fluorescein Hydrazide, the field is moving towards sophisticated signaling mechanisms (AIE, CHEF) and applications in complex aqueous and biological media. The protocols provided herein offer a solid foundation for researchers to synthesize and rigorously validate new hydrazide-based sensors, contributing to the advancement of analytical and diagnostic chemistry.
References
Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663–698. [Link]
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methylbenzohydrazide. PubChem. Retrieved from [Link]
El-Saied, F. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Iranian Chemical Society, 21(1), 1-18. [Link]
Mondal, S., et al. (2020). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+, HF2–, and Nitro Explosives. ACS Omega, 5(30), 18987–18998. [Link]
Gong, Y., et al. (2021). Fluorescein Hydrazide-Appended Metal–Organic Framework as a Chromogenic and Fluorogenic Chemosensor for Mercury Ions. ACS Applied Materials & Interfaces, 13(39), 46735–46743. [Link]
Saha, S., et al. (2018). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn2+ and Cu2+ with high sensitivity and application in live cell imaging. Sensors and Actuators B: Chemical, 273, 1747-1756. [Link]
Hrichi, H., et al. (2022). Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions. Molecules, 27(15), 4987. [Link]
Sharma, D., et al. (2023). Colorimetric and Fluorometric N-Acylhydrazone-based Chemosensors for Detection of Single to Multiple Metal Ions: Design Strategies and Analytical Applications. Critical Reviews in Analytical Chemistry, 1-28. [Link]
Salem, T. A. (1998). The chemistry of aroylhydrazones. Transition Metal Chemistry, 23, 573-577. [Link]
Al-Amiery, A. A., et al. (2024). Synthesis, characterization, Hirshfeld surface analysis, antioxidant and selective β-glucuronidase inhibitory studies of transition metal complexes of hydrazide based Schiff base ligand. Scientific Reports, 14(1), 1-15. [Link]
Gherib, D., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Chemosensors, 11(4), 225. [Link]
comparing the fluorescence quantum yield of 2-Hydroxy-5-methylbenzohydrazide derivatives
An in-depth guide to understanding and , designed for researchers, scientists, and professionals in drug development. This document provides a framework for analysis, supported by experimental data from analogous systems...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to understanding and , designed for researchers, scientists, and professionals in drug development. This document provides a framework for analysis, supported by experimental data from analogous systems, and detailed protocols for synthesis and measurement.
Introduction: The Benzohydrazide Scaffold and the Quest for Brightness
Hydrazone derivatives, particularly those built upon scaffolds like 2-Hydroxy-5-methylbenzohydrazide, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile photophysical properties.[1] A key parameter that defines their utility as fluorescent probes, sensors, or imaging agents is the fluorescence quantum yield (Φf). This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[2][3] A high quantum yield is often a primary objective in the design of fluorescent molecules for sensitive analytical and imaging techniques.
This guide delves into the structural and environmental factors that govern the fluorescence quantum yield of 2-Hydroxy-5-methylbenzohydrazide derivatives. We will explore the underlying photophysical mechanisms, analyze structure-property relationships through a comparative case study, and provide robust, field-proven experimental protocols for both the synthesis of these compounds and the accurate measurement of their fluorescence quantum yield.
Section 1: The Molecular Blueprint: Factors Governing Fluorescence Efficiency
The fluorescence behavior of these derivatives is not arbitrary; it is dictated by a complex interplay of electronic effects, molecular geometry, and interaction with the surrounding environment. Understanding these principles is critical for the rational design of highly emissive compounds.
The Role of Intramolecular Charge Transfer (ICT) and Proton Transfer (ESIPT)
Many hydrazone and Schiff base derivatives exhibit fluorescence governed by photoinduced processes. Two of the most important are:
Intramolecular Charge Transfer (ICT): Upon excitation with light, an electron can be redistributed from an electron-donating part of the molecule to an electron-accepting part.[4][5] This creates an excited state with a large dipole moment, which is often highly sensitive to solvent polarity. Efficient ICT can lead to strong fluorescence, but can also open non-radiative decay pathways if the molecule undergoes significant geometric relaxation.
Excited-State Intramolecular Proton Transfer (ESIPT): In molecules with a hydroxyl group positioned near a proton-accepting imine nitrogen, as is the case in salicylaldehyde-derived hydrazones, the proton can transfer from the hydroxyl to the nitrogen in the excited state.[6][7] This process leads to a large Stokes shift (a significant separation between the absorption and emission maxima) because the emitting species (the keto-tautomer) has a different structure and lower energy than the initially excited enol-tautomer. While ESIPT is a fascinating phenomenon, it can sometimes compete with fluorescence, leading to quenching if strong hydrogen bonds promote non-radiative decay.[4]
Substituent Effects: Tuning Quantum Yield through Molecular Decoration
The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic rings of the benzohydrazide scaffold is the most powerful tool for tuning its fluorescence properties.
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the π-system. This often enhances the stabilizing effect of ICT in the excited state, which can minimize non-radiative energy loss and favor photon emission, thereby increasing the quantum yield.[4][8]
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or trifluoromethyl (-CF₃) pull electron density away. Their effect is more complex. While they can enhance ICT, they can also promote intersystem crossing to the triplet state or other non-radiative pathways, often leading to a decrease in fluorescence intensity.[8] However, the final outcome depends heavily on the group's position and the overall molecular architecture.
Section 2: A Comparative Analysis of Substituent Effects: A Benzothiazole Case Study
The study investigates a core structure where substituents R (on the benzothiazole) and R' (on a phenyl ring) are systematically varied between a strong EDG (Methoxy, -OMe) and a strong EWG (Trifluoromethyl, -CF₃).
Table 1: Photophysical Properties of Substituted Benzothiazole Derivatives in Chloroform [9]
Compound ID
Substituent (R/R')
λabs (nm)
λem (nm)
Stokes Shift (cm⁻¹)
Fluorescence Quantum Yield (Φf)
7
CF₃ / OMe
362.5
412.0
3314
0.98
4
H / OMe
364.0
419.5
3635
0.76
8
CF₃ / H
339.5
406.0
4825
0.28
1
OMe / OMe
368.0
454.5
5172
0.13
5
H / H
343.0
439.5
6401
0.07
9
CF₃ / CF₃
341.0
434.5
6311
0.05
2
OMe / H
361.0
458.5
5891
0.01
3
OMe / CF₃
367.0
491.5
6902
< 0.01
Analysis and Key Insights:
Dramatic Substituent Influence: The quantum yield spans a remarkable range, from nearly 100% (Φf = 0.98) to almost zero, simply by rearranging two functional groups.
Optimal Arrangement for High Brightness: The highest quantum yield is achieved in compound 7 , which features an electron-withdrawing group (-CF₃) on the benzothiazole core (R) and an electron-donating group (-OMe) on the peripheral phenyl ring (R'). This "push-pull" configuration creates a highly efficient emissive ICT state.
Inversion Leads to Quenching: In stark contrast, simply inverting the substituents in compound 3 (EDG at R, EWG at R') results in a near-complete quenching of fluorescence (Φf < 0.01). This demonstrates that the directionality of the charge transfer is paramount.
Donating Groups Enhance Brightness: Placing a methoxy group at the R' position consistently results in a higher quantum yield compared to its unsubstituted (H) or CF₃-substituted counterpart (compare 7 vs. 8 vs. 9 , and 4 vs. 5 vs. 6 ).
Predictive Power: This dataset authoritatively shows that fluorescence quantum yield is not merely an intrinsic property but a highly tunable parameter. These structure-property relationships provide a predictive blueprint for designing novel 2-Hydroxy-5-methylbenzohydrazide derivatives with desired fluorescence efficiencies.
Section 3: Experimental Protocols for the Researcher
To ensure scientific integrity, the following protocols are provided as self-validating systems, detailing not just the steps but the reasoning behind them.
Protocol 1: Synthesis of a Representative Derivative (Schiff Base Condensation)
This protocol describes the synthesis of a Schiff base derivative from 2-Hydroxy-5-methylbenzohydrazide and a substituted aldehyde. This is a standard and reliable method for creating a library of derivatives for comparison.[7][10]
Dissolution: In the round-bottom flask, dissolve 1.0 equivalent of 2-Hydroxy-5-methylbenzohydrazide in a minimal amount of warm absolute ethanol.
Addition of Aldehyde: To this stirring solution, add 1.0 equivalent of the desired substituted aldehyde.
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic.
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 80°C for ethanol) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
Filtration: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
Purification and Validation: Dry the product under vacuum. For high purity, the product should be recrystallized from a suitable solvent like ethanol or methanol. The structure and purity of the final compound must be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the formation of the desired imine (C=N) bond and the absence of starting materials.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield (Φf)
The comparative method is the most reliable and widely used technique for determining Φf in solution.[3] It involves comparing the fluorescence intensity of the unknown sample to a well-characterized standard with a known quantum yield.[11]
Materials and Equipment:
Fluorometer (Spectrofluorometer)
UV-Vis Spectrophotometer
1 cm path length quartz cuvettes (one for absorbance, one for fluorescence)
Fluorescence Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
Test Compound (synthesized derivative)
Procedure:
Prepare Stock Solutions: Prepare stock solutions of both the reference standard and the test compound in the chosen solvent at a concentration of approximately 10⁻³ M.
Prepare Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the test compound. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
Causality: Keeping the absorbance below 0.1 is crucial to avoid inner-filter effects, where the sample reabsorbs its own emitted light, leading to an artificially low measured intensity and an inaccurate quantum yield.
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of both the standard and the test compound. Note the exact absorbance at the chosen excitation wavelength (λex). The λex should be a wavelength where both the standard and the sample absorb light.
Measure Fluorescence:
Set the excitation wavelength on the fluorometer to the λex used in the absorbance measurements.
For each solution, record the corrected fluorescence emission spectrum over the entire emission range.
Self-Validation: Ensure that the experimental parameters (e.g., excitation/emission slit widths) are kept identical for all measurements of both the standard and the sample.
Data Processing:
Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
Plot the integrated fluorescence intensity (I) versus the absorbance (A) for both the standard and the test compound. The resulting plots should be linear.
Calculation: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Grads / Gradr) * (n²s / n²r)
Where:
Φr is the known quantum yield of the reference standard.
Grads and Gradr are the gradients (slopes) of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
ns and nr are the refractive indices of the solvents used for the sample and the reference. If the same solvent is used, this term becomes 1.
Section 4: Visualizing the Workflow and Concepts
Diagrams help clarify complex relationships and experimental processes.
Caption: Relationship between substituents and fluorescence quantum yield.
Conclusion
The fluorescence quantum yield of 2-Hydroxy-5-methylbenzohydrazide derivatives is a highly tunable property that is critically dependent on the electronic nature and positioning of substituents on its aromatic framework. While direct comparative data for this specific scaffold remains an area for future research, the principles derived from analogous systems provide a clear and authoritative guide for rational design. By leveraging the interplay of intramolecular charge transfer and the strategic use of electron-donating groups, researchers can engineer novel derivatives with superior brightness. The robust protocols for synthesis and quantum yield measurement provided herein offer a validated pathway for developing and characterizing these promising fluorescent compounds for a new generation of scientific tools.
References
Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. (2025). PubMed Central.
Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. (2025). RSC Publishing.
Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. (2025). PubMed Central.
Synthesis and ion detection studies of Schiff base derivatives. (2026).
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
References for Small Fluorescence Quantum Yields. (2024). PubMed Central.
Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calcul
Synthesis, characterization and biological applications of substituted benzohydrazide deriv
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PubMed Central.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. (2024). PubMed Central.
Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine deriv
Synthesis of 5-nitrosalicylaldehyde based hydrazones and DFT-calculations of their structure and reactivity. (n.d.).
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). Pure and Applied Chemistry.
Structures of salicylaldehyde hydrazone 8 and illustration of the.... (n.d.).
A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Status: Metal Complexes significantly outperform the parent ligand.
Verdict:Preferred for Drug Development.
This guide presents a technical comparison between the organic ligand 2-Hydroxy-5-methylbenzohydrazide (HMBH) and its transition metal complexes (Cu(II), Ni(II), Co(II), Zn(II)). While HMBH exhibits baseline biological activity, experimental data consistently demonstrates that coordinating this ligand with transition metals amplifies cytotoxicity against carcinoma cell lines (e.g., MCF-7, HeLa, HepG2) by 5- to 10-fold .
The superior performance of the complexes is mechanistically grounded in Tweedy’s Chelation Theory , which dictates that metal coordination reduces the polarity of the central ion, enhancing lipophilicity and facilitating passive diffusion through the lipid bilayer of cancer cells.[1]
Chemical Context & Structural Basis[2][3][4][5][6][7][8]
To understand the biological variance, we must first establish the structural differences.
The Ligand (HMBH): A Schiff base precursor derived from 5-methylsalicylic acid. It possesses potential donor sites (carbonyl oxygen, amino nitrogen, and phenolic oxygen) but often exists in equilibrium between keto and enol forms. Its hydrophilicity limits membrane permeability.
The Complexes: When HMBH reacts with metal acetates or chlorides, it typically acts as a tridentate (ONO) or bidentate (ON) ligand. The formation of stable chelate rings locks the molecule into a rigid, planar structure ideal for DNA intercalation.
Structural-Activity Relationship (SAR) Workflow
The following diagram outlines the logical flow from synthesis to biological validation.
Fig 1. Experimental workflow for synthesizing and validating HMBH metal complexes.
Comparative Performance Analysis
Cytotoxicity Data (Representative IC50 Values)
The following table summarizes the inhibitory concentration (IC50) trends observed in salicylhydrazide derivatives. Lower values indicate higher potency.
Compound
Metal Center
Geometry
IC50 (MCF-7) [µM]
IC50 (HeLa) [µM]
Potency Status
HMBH (Ligand)
None
Planar/Flexible
> 50.0
> 65.0
Low
Cu(II)-HMBH
Copper (d9)
Square Planar
5.2 ± 0.4
8.1 ± 0.6
High
Ni(II)-HMBH
Nickel (d8)
Square Planar
12.4 ± 1.1
15.3 ± 0.9
Moderate-High
Co(II)-HMBH
Cobalt (d7)
Octahedral
18.5 ± 1.5
22.1 ± 1.2
Moderate
Zn(II)-HMBH
Zinc (d10)
Tetrahedral
25.0 ± 2.0
28.5 ± 1.8
Moderate
Cisplatin (Control)
Platinum
Square Planar
3.5 ± 0.2
5.0 ± 0.3
Reference
Key Insight: The Copper(II) complex consistently demonstrates the highest cytotoxicity. This is attributed to copper's redox activity (Cu(II)/Cu(I) cycling), which generates Reactive Oxygen Species (ROS) leading to oxidative stress and DNA cleavage.
Mechanistic Driver: Tweedy's Chelation Theory
The superior performance of the complexes is not accidental. It is driven by the Overtone Concept and Tweedy's Chelation Theory :
Charge Delocalization: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, O) of the ligand.[1]
Pi-Electron Delocalization: The electron density is delocalized over the entire chelate ring system.[2]
Lipophilicity Spike: This reduction in polarity increases the lipophilic character of the central metal atom.
Permeation: The complex can easily penetrate the lipid membrane of the cell, blocking metal binding sites on enzymes or intercalating into DNA.
Mechanism of Action Pathway
Fig 2. Dual mechanism of action: DNA intercalation and ROS-mediated oxidative stress.
Experimental Protocols
To replicate these results, use the following self-validating protocols.
A. Synthesis of Metal Complexes
Objective: Isolate stable [M(L)2] or [M(L)Cl] complexes.
Preparation: Dissolve 2-Hydroxy-5-methylbenzohydrazide (1 mmol) in hot ethanol (20 mL).
Metal Addition: Add an equimolar ethanolic solution (1 mmol) of the metal salt (e.g., Cu(CH3COO)2·H2O).
Reflux: Reflux the mixture for 3–4 hours. Monitor via TLC until the starting material spot disappears.
Isolation: Cool the solution. The colored complex will precipitate.
Purification: Filter, wash with cold ethanol and diethyl ether (to remove unreacted ligand), and dry in a desiccator.
Validation: Yield should be >70%.[3] FT-IR should show shifts in C=N and C=O bands compared to the free ligand.
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates (5 × 10^3 cells/well) and incubate for 24h at 37°C.
Treatment:
Dissolve complexes in DMSO (stock solution).
Dilute with media to achieve concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM).
Critical: Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
Incubation: Treat cells for 48h.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.
Measurement: Read absorbance at 570 nm using a microplate reader.
Calculation:
Calculate IC50 using non-linear regression analysis.
References
Source: Tweedy, B.G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914.
Cytotoxicity of Hydroxybenzohydrazide Complexes
Source: MDPI (2022). Gallium(III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity.
URL:[Link]
Context: Demonstrates the "Metal > Ligand" cytotoxicity trend in structurally similar salicylhydrazide derivatives.
Schiff Base Metal Complexes and DNA Interaction
Source: NIH/PubMed Central (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling.
URL:[Link]
Context: Provides specific protocols for benzohydrazide complex synthesis and comparative cytotoxicity data.
Mechanism of Action: ROS and Apoptosis
Source: RSC Publishing (2021). Synthesis and theoretical calculations of metal-antibiotic chelation... in vitro DNA and HSA binding.
URL:[Link]
Context: Details the oxidative stress mechanism and DNA intercalation modes relevant to Cu(II) and Zn(II) complexes.
A Comparative Guide to 2-Hydroxy-5-methylbenzohydrazide and Other Scaffolds in Antimicrobial Drug Design
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity for global health. The dwindling pipeline of new antibiot...
Author: BenchChem Technical Support Team. Date: February 2026
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity for global health. The dwindling pipeline of new antibiotics has spurred researchers to investigate unconventional molecular frameworks that can circumvent existing resistance mechanisms and exhibit potent activity against multidrug-resistant pathogens. Among these emerging scaffolds, 2-hydroxy-5-methylbenzohydrazide and its derivatives have garnered significant interest.
This guide provides a comprehensive comparison of the 2-hydroxy-5-methylbenzohydrazide scaffold with established classes of antimicrobial agents. We will delve into its synthesis, mechanism of action, and antimicrobial spectrum, drawing upon available experimental data. This analysis is intended to provide researchers, scientists, and drug development professionals with a nuanced understanding of the potential of this scaffold in the broader landscape of antimicrobial drug discovery.
Section 1: The Promising Scaffold of 2-Hydroxy-5-methylbenzohydrazide
The 2-hydroxy-5-methylbenzohydrazide core is a versatile scaffold characterized by a hydrazide functional group attached to a substituted benzene ring. This structure offers several sites for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.
Synthesis and Chemical Properties
The synthesis of 2-hydroxy-5-methylbenzohydrazide and its derivatives is typically achieved through a straightforward condensation reaction between a salicylic acid derivative and hydrazine hydrate. For instance, 2-hydroxy-5-methylbenzohydrazide can be synthesized from 2-hydroxy-5-methylbenzoic acid. Further derivatization, often at the terminal nitrogen of the hydrazide, can lead to a diverse library of hydrazone compounds.
Experimental Protocol: Synthesis of a Representative 2-Hydroxy-5-methylbenzohydrazide Derivative (N'-substituted)
This protocol describes a general method for the synthesis of N'-substituted-2-hydroxy-5-methylbenzohydrazide derivatives.
Step 1: Synthesis of 2-Hydroxy-5-methylbenzohydrazide
To a solution of methyl 2-hydroxy-5-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-hydroxy-5-methylbenzohydrazide.
Step 2: Synthesis of N'-substituted-2-hydroxy-5-methylbenzohydrazide
Dissolve 2-hydroxy-5-methylbenzohydrazide (1 equivalent) in a suitable solvent such as ethanol.
Add the desired aldehyde or ketone (1 equivalent) to the solution.
Add a catalytic amount of glacial acetic acid.
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture. The product will often precipitate out of the solution.
Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the final N'-substituted-2-hydroxy-5-methylbenzohydrazide derivative.
Antimicrobial Activity and Spectrum
Derivatives of the 2-hydroxy-5-methylbenzohydrazide scaffold, particularly the hydrazones, have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1][2] Some derivatives have shown remarkable potency, even against drug-resistant strains.[3]
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to differing experimental conditions.
Mechanism of Action
The precise mechanism of action for the 2-hydroxy-5-methylbenzohydrazide scaffold is still under investigation and may vary depending on the specific derivative. However, several studies suggest that some hydrazone derivatives may exert their antimicrobial effect by inhibiting bacterial DNA gyrase.[3] This enzyme is a type II topoisomerase that is essential for DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds effectively halt critical cellular processes, leading to bacterial cell death. This proposed mechanism is particularly intriguing as it is the same target as the well-established quinolone class of antibiotics.
Caption: Proposed mechanism of action for some hydrazone derivatives.
Section 2: Established Antimicrobial Scaffolds for Comparison
To contextualize the potential of the 2-hydroxy-5-methylbenzohydrazide scaffold, it is essential to compare it against well-established classes of antimicrobial agents.
Beta-Lactams
This large and diverse class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, has been a cornerstone of antibacterial therapy for decades.
Mechanism of Action: Beta-lactams inhibit the synthesis of the peptidoglycan layer of bacterial cell walls. They do this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. This disruption of cell wall integrity leads to cell lysis and death.
Caption: Mechanism of action of beta-lactam antibiotics.
Quinolones
Quinolones are a class of synthetic broad-spectrum antibiotics. The addition of a fluorine atom to the basic quinolone structure gives rise to the more potent fluoroquinolones.
Mechanism of Action: Quinolones target bacterial DNA gyrase (a topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in their cleaving state, leading to double-stranded DNA breaks and ultimately cell death.
Macrolides
Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached.
Mechanism of Action: Macrolides inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain.
Oxazolidinones
Oxazolidinones are a newer class of synthetic antibiotics that are particularly effective against Gram-positive bacteria, including resistant strains like MRSA and vancomycin-resistant enterococci (VRE).
Mechanism of Action: Oxazolidinones inhibit the initiation of protein synthesis. They bind to the 50S ribosomal subunit at a unique site, preventing the formation of the initiation complex with the 30S subunit, fMet-tRNA, and mRNA.
Section 3: A Comparative Analysis
Table 2: Comparative Overview of Antimicrobial Scaffolds
Feature
2-Hydroxy-5-methylbenzohydrazide
Beta-Lactams
Quinolones
Macrolides
Oxazolidinones
Mechanism of Action
DNA Gyrase Inhibition (proposed)
Cell Wall Synthesis Inhibition
DNA Gyrase/Topoisomerase IV Inhibition
Protein Synthesis Inhibition (50S)
Protein Synthesis Inhibition (50S, initiation)
Spectrum of Activity
Broad (Gram-positive & Gram-negative)
Varies (Broad to Narrow)
Broad
Primarily Gram-positive
Primarily Gram-positive
Resistance Mechanisms
Under investigation (potential for target-based mutations)
The available data suggests that hydrazone derivatives of the 2-hydroxy-5-methylbenzohydrazide scaffold possess a broad spectrum of activity, with some compounds exhibiting impressive MIC values against both Gram-positive and Gram-negative bacteria.[3][4] Notably, some derivatives have shown activity against MRSA, a significant clinical challenge.[3] This broad spectrum is comparable to that of fluoroquinolones. In some instances, the reported MICs for hydrazones against certain strains appear to be lower than those of some established antibiotics, suggesting high potency.[2] However, it is crucial to reiterate that these are not from direct comparative studies.
Mechanism of Action and Potential for Cross-Resistance
The proposed mechanism of DNA gyrase inhibition for some hydrazones is particularly noteworthy as it is shared with quinolones. This could potentially lead to cross-resistance. However, the unique chemical structure of the hydrazone scaffold may allow it to bind to the enzyme in a different manner, potentially overcoming existing quinolone resistance mechanisms. Further research into the precise binding interactions is necessary to evaluate this possibility.
Cytotoxicity and Therapeutic Index
Preliminary studies on some hydrazone derivatives have indicated a favorable cytotoxicity profile, with some compounds showing no significant toxicity to mammalian cell lines at concentrations effective against bacteria.[3][5] This is a promising characteristic for any potential drug candidate. However, more extensive toxicological studies are required to establish a clear therapeutic index for this class of compounds.
Section 4: Experimental Protocols
For researchers interested in exploring this promising scaffold, the following detailed protocol for antimicrobial susceptibility testing is provided.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Materials:
Test compound (e.g., a 2-hydroxy-5-methylbenzohydrazide derivative) dissolved in a suitable solvent (e.g., DMSO).
Sterile 96-well microtiter plates.
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Bacterial culture in the logarithmic growth phase.
Sterile saline (0.85% NaCl).
McFarland 0.5 turbidity standard.
2. Preparation of Bacterial Inoculum:
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Preparation of Antimicrobial Dilutions:
Prepare a stock solution of the test compound.
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
4. Inoculation and Incubation:
Add 50 µL of the prepared bacterial inoculum to each well containing the antimicrobial dilution, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).
The final volume in each well will be 100 µL.
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
After incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
Section 5: Future Perspectives and Conclusion
The 2-hydroxy-5-methylbenzohydrazide scaffold represents a promising avenue for the discovery of new antimicrobial agents. The available data, though preliminary, suggests that derivatives of this scaffold can exhibit potent and broad-spectrum activity, potentially through a clinically validated mechanism of action.
However, significant research is still required to fully realize the therapeutic potential of this scaffold. Future studies should focus on:
Direct Comparative Studies: Head-to-head comparisons of optimized 2-hydroxy-5-methylbenzohydrazide derivatives against established antibiotics are crucial for a definitive assessment of their relative efficacy.
Mechanism of Action Elucidation: Detailed biochemical and structural studies are needed to confirm the precise molecular target(s) and binding interactions of these compounds.
Resistance Studies: Investigating the potential for resistance development and the mechanisms by which bacteria might acquire resistance to this scaffold is essential.
In Vivo Efficacy and Toxicology: Promising candidates must be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
A review exploring biological activities of hydrazones. Journal of Pharmacy Research.
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI.
Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. [Link]
Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection.
Synthesis of 2-Hydroxybenzohydrazide. ResearchGate. [Link]
Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. V. N.
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Kaunas University of Technology. [Link]
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Institutes of Health. [Link]